Acetyl-pepstatin
Description
Properties
CAS No. |
11076-29-2 |
|---|---|
Molecular Formula |
C31H57N5O9 |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C31H57N5O9/c1-15(2)11-21(32)23(38)13-25(40)36(30(44)19(9)33-22(12-16(3)4)24(39)14-26(41)42)31(45)28(18(7)8)35-29(43)27(17(5)6)34-20(10)37/h15-19,21-24,27-28,33,38-39H,11-14,32H2,1-10H3,(H,34,37)(H,35,43)(H,41,42)/t19-,21-,22?,23-,24-,27-,28-/m0/s1 |
InChI Key |
BCPDBSZPXWSVHR-BAIOGQDRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C(=O)C[C@@H]([C@H](CC(C)C)N)O)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)NC(CC(C)C)[C@H](CC(=O)O)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |
Appearance |
Solid powder |
boiling_point |
992.8±65.0 °C at 760 mmHg |
melting_point |
N/A |
Other CAS No. |
56093-98-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
Ac-Val-Val-Sta-Ala-Sta-OH |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
-20°C |
Synonyms |
Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |
Origin of Product |
United States |
Foundational & Exploratory
Acetyl-Pepstatin: A Technical Guide to its Mechanism of Action as an Aspartic Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-pepstatin is a potent, high-affinity inhibitor of aspartic proteases, a class of enzymes crucial to the life cycle of various pathogens, including the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of the molecular mechanism underlying this compound's inhibitory action. It details the structural basis of its interaction with the active site of aspartic proteases, presents quantitative binding and inhibition data, outlines key experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Transition-State Analogy
This compound's inhibitory power stems from its unique structure, which includes the rare amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The core of its mechanism lies in its function as a transition-state analog. The hydroxyl group of the central statine residue mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases.[1][2] This mimicry allows this compound to bind with high affinity to the enzyme's active site, effectively blocking the entry and processing of natural substrates.
The binding is a two-step process involving a rapid initial association followed by a slower, tight-binding interaction.[3] This interaction is stabilized by a network of hydrogen bonds and van der Waals forces between the inhibitor and the amino acid residues of the protease's active site, including the catalytically crucial aspartic acid dyad.[4]
Signaling Pathway of Inhibition
Caption: this compound inhibits aspartic proteases by mimicking the transition state.
Quantitative Inhibition Data
This compound exhibits potent inhibition against a range of aspartic proteases, most notably HIV-1 and HIV-2 proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding.
| Target Enzyme | Inhibition Constant (Ki) | pH | Reference |
| HIV-1 Protease | 20 nM | 4.7 | [4][5] |
| HIV-1 Protease | 13 nM | Not Specified | [6] |
| HIV-2 Protease | 5 nM | 4.7 | [4][5] |
| XMRV Protease | 712 nM | Not Specified | [6] |
| Pepsin | 1.2 x 10⁻⁴ M (for N-acetyl-statine) | Not Specified | [1][7] |
| Pepsin | 5.65 x 10⁻⁶ M (for N-acetyl-alanyl-statine) | Not Specified | [1][7] |
| Pepsin | 4.8 x 10⁻⁶ M (for N-acetyl-valyl-statine) | Not Specified | [1][7] |
Structural Basis of Inhibition: Insights from Crystallography
X-ray crystallography studies of this compound in complex with HIV-1 protease have provided a detailed view of the binding mode.[4][8] The inhibitor binds in an extended conformation within the enzyme's active site cleft. The crystallographic data reveals that upon inhibitor binding, the flexible "flap" regions of the protease undergo a significant conformational change, closing down over the inhibitor to shield it from the solvent.[8][9]
The binding is characterized by:
-
Hydrogen Bonding: A network of hydrogen bonds forms between the inhibitor's backbone and the main body of the protease, as well as with the flap residues.[4][8] The hydroxyl group of the statine residue is critically positioned to interact with the catalytic aspartate residues.
-
Hydrophobic Interactions: The hydrophobic side chains of this compound fit into corresponding hydrophobic pockets within the enzyme's active site, contributing significantly to the binding affinity.[8]
Experimental Protocols
The investigation of this compound's mechanism of action relies on a variety of biochemical and biophysical assays.
Enzyme Inhibition Assay (FRET-based)
This assay measures the ability of this compound to inhibit the proteolytic activity of an aspartic protease using a fluorogenic substrate.
Methodology:
-
Reagents: Purified aspartic protease, a FRET-based peptide substrate with a fluorophore and a quencher, this compound, and assay buffer (e.g., 50 mM sodium acetate, pH 4.7).
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, add the enzyme and the FRET substrate to the assay buffer. c. Add the different concentrations of this compound to the wells. Include a control with no inhibitor. d. Incubate the plate at a constant temperature (e.g., 37°C). e. Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Binding Kinetics Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the real-time binding and dissociation of this compound to the target protease, allowing for the determination of kinetic constants.
Methodology:
-
Reagents: Purified aspartic protease, this compound, and a suitable running buffer (e.g., HBS-EP).
-
Procedure: a. Immobilize the purified protease onto an SPR sensor chip. b. Prepare a series of dilutions of this compound in the running buffer. c. Inject the different concentrations of this compound over the sensor chip surface. d. Monitor the change in the SPR signal (response units) over time to observe the association and dissociation phases. e. Regenerate the sensor chip surface between injections.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is equivalent to Ki.
Experimental Workflow Diagram
Caption: Workflow for determining this compound's inhibitory and binding properties.
Conclusion
This compound serves as a classic example of a transition-state analog inhibitor. Its potent and specific inhibition of aspartic proteases is a direct result of the statine residue's ability to mimic the tetrahedral intermediate of peptide hydrolysis. The detailed understanding of its mechanism of action, supported by extensive quantitative and structural data, has been instrumental in the design and development of novel therapeutic agents targeting these critical enzymes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other protease inhibitors.
References
- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Kinetic study on the interaction of Rhizopus chinensis aspartic protease with Streptomyces pepsin inhibitor (acetylpepstatin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of human pepsin and its complex with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Acetyl-pepstatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and inhibitory activity of Acetyl-pepstatin, a potent inhibitor of aspartic proteases. Detailed experimental methodologies and visualizations of relevant biological pathways are included to support research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a modified pentapeptide that effectively inhibits a class of enzymes known as aspartic proteases. Its structure is characterized by the presence of two non-standard amino acid residues called statine.
The chemical structure of this compound is Ac-Val-Val-Sta-Ala-Sta-OH, where "Ac" represents an acetyl group, "Val" is valine, "Ala" is alanine, and "Sta" is statine, which is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The N-terminus of the peptide is acetylated, and the C-terminus is a free carboxylic acid.
Quantitative Data Summary
The key physicochemical and inhibitory properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₅₇N₅O₉ | [1] |
| Molecular Weight | 643.81 g/mol | [2] |
| CAS Number | 28575-34-0 | [1] |
| Appearance | White solid | |
| Solubility | Soluble in 50% acetic acid (5 mg/mL), PBS (to 2 mg/ml), and DMSO. | [3][4] |
| Storage Temperature | -20°C | [3] |
| Target Protease | Inhibition Constant (Ki) | IC₅₀ | Conditions | Reference(s) |
| HIV-1 Protease | 20 nM | pH 4.7 | [5] | |
| HIV-1 Protease | 13 nM | [2] | ||
| HIV-2 Protease | 5 nM | pH 4.7 | [5] | |
| XMRV Protease | 712 nM | [2] |
Experimental Protocols
This section details a representative experimental protocol for determining the inhibitory activity of this compound against a target aspartic protease, such as HIV-1 protease, using a fluorescence resonance energy transfer (FRET) based assay.
Determination of Inhibitor Constant (Ki) for this compound against HIV-1 Protease
This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and general principles of enzyme kinetics.
Objective: To determine the inhibitor constant (Ki) of this compound for HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a FRET pair like EDANS and DABCYL)
-
Assay Buffer (e.g., Sodium Acetate, pH 4.7, containing NaCl, EDTA, DTT, and a non-ionic detergent)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute the HIV-1 protease in the assay buffer to a final concentration of 100 nM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the FRET substrate in DMSO.
-
Create a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM).
-
Prepare a working solution of the FRET substrate by diluting the stock solution in assay buffer to a final concentration of 2 µM.
-
-
Enzyme Inhibition Assay:
-
In a 96-well black microplate, add 50 µL of the various concentrations of this compound to the appropriate wells.
-
Include control wells:
-
No inhibitor control: 50 µL of assay buffer.
-
No enzyme control: 100 µL of assay buffer and 50 µL of substrate working solution.
-
-
Add 50 µL of the 100 nM HIV-1 protease solution to each well (except the no enzyme control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 2 µM FRET substrate working solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these wavelengths may vary depending on the specific FRET pair used).
-
Record the fluorescence every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the initial velocity as a function of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km should be determined in a separate experiment by measuring the initial velocity at various substrate concentrations in the absence of the inhibitor.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and relevant biological pathways.
General Workflow for Protease Inhibitor Characterization
Caption: Experimental workflow for determining the inhibitory constant (Ki) of this compound.
Competitive Inhibition Mechanism of this compound
Caption: Competitive inhibition of an aspartic protease by this compound.
Simplified Renin-Angiotensin Signaling Pathway
Caption: Inhibition of the Renin-Angiotensin system by an aspartic protease inhibitor.
Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease
Caption: Inhibition of β-secretase in the amyloidogenic pathway of APP processing.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory role of cathepsin D in apoptosis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-Pepstatin Inhibitor Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-pepstatin is a potent, modified pentapeptide that serves as a high-affinity inhibitor of aspartic proteases.[1] Derived from the naturally occurring pepstatin, its structure incorporates the rare amino acid statine, which is crucial for its inhibitory mechanism.[1] This guide provides a comprehensive overview of the inhibitor specificity of this compound, presenting quantitative data on its activity against various aspartic proteases, detailed experimental protocols for inhibitor characterization, and visualizations of key concepts.
Aspartic proteases are a class of enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[1] They play critical roles in various physiological and pathological processes, making them significant targets for therapeutic intervention. Key members of this family include pepsin, involved in digestion; renin, a key regulator of blood pressure; cathepsin D, implicated in cancer progression; and the human immunodeficiency virus (HIV) protease, essential for viral replication.[1] The specificity of inhibitors like this compound is a critical factor in the development of targeted therapies with minimal off-target effects.
Mechanism of Inhibition
The inhibitory activity of this compound is primarily attributed to the presence of the statine residue within its sequence.[2] Statine is a gamma-amino acid with a hydroxyl group that mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases. This mimicry allows this compound to bind tightly within the enzyme's active site, effectively blocking substrate access and preventing catalysis. The interaction is stabilized by a network of hydrogen bonds between the inhibitor and the active site residues of the protease.[1]
Below is a diagram illustrating the general mechanism of aspartic protease inhibition by a statine-containing inhibitor like this compound.
Caption: Mechanism of aspartic protease inhibition by this compound.
Quantitative Inhibitor Specificity
The specificity of this compound and its parent compound, pepstatin, has been evaluated against a range of aspartic proteases. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher inhibitory potency.
| Inhibitor | Target Protease | Species | Inhibition Constant (Ki) | IC50 | pH | Reference(s) |
| This compound | HIV-1 Protease | 20 nM | 4.7 | [1] | ||
| HIV-2 Protease | 5 nM | 4.7 | ||||
| Pepstatin | Pepsin | Porcine | ~0.1 nM | 20.2 - 26.0 nM | 2.0 | [2][3] |
| Cathepsin D | Human | ~0.5 nM | < 0.1 nM | 3.5 | [4][5][6] | |
| Renin | Human | ~1.2 µM | ~1 µM (50% inhibition) | 5.7 | [7] | |
| Renin | Porcine | ~0.32 µM | 6.0 | [8] |
Note: Data for pepstatin is included to provide a broader context for the specificity of statine-containing inhibitors, as specific Ki values for this compound against non-viral proteases are not as readily available in the literature.
Experimental Protocols
The determination of inhibitory constants is crucial for characterizing the specificity of an inhibitor. Below are generalized protocols for enzyme kinetic assays with aspartic proteases.
General Principle
Enzyme activity is measured in the presence and absence of the inhibitor. By measuring the rate of substrate cleavage at various substrate and inhibitor concentrations, the mode of inhibition and the inhibition constant (Ki) can be determined.
Pepsin Inhibition Assay
This protocol is adapted from standard spectrophotometric methods using hemoglobin as a substrate.[9]
-
Materials:
-
Porcine Pepsin
-
Hemoglobin (from bovine blood)
-
10 mM HCl (pH 2.0)
-
5% (w/v) Trichloroacetic Acid (TCA)
-
This compound or Pepstatin A
-
Spectrophotometer
-
Thermostatted water bath (37°C)
-
-
Procedure:
-
Substrate Preparation: Prepare a 2% (w/v) hemoglobin solution in 10 mM HCl and adjust the pH to 2.0.
-
Enzyme Preparation: Prepare a stock solution of pepsin in cold 10 mM HCl. Dilute to the desired final concentration just before use.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay: a. In a series of test tubes, add the pepsin solution and varying concentrations of the inhibitor. Include a control with no inhibitor. b. Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10-15 minutes). c. Initiate the reaction by adding the pre-warmed hemoglobin substrate. d. Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes). e. Stop the reaction by adding 5% TCA. This will precipitate the undigested hemoglobin. f. Centrifuge the tubes to pellet the precipitate. g. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed, TCA-soluble peptides.
-
Data Analysis: Determine the initial reaction velocities from the absorbance values. Plot the data using a suitable model (e.g., Michaelis-Menten with competitive inhibition) to calculate the Ki value.
-
Cathepsin D Inhibition Assay
This protocol is based on a fluorometric assay using a quenched fluorescent substrate.[5][6][10]
-
Materials:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA)
-
Cathepsin D Reaction Buffer (typically an acidic buffer, e.g., pH 3.5-5.0)
-
This compound or Pepstatin A
-
Fluorescence microplate reader (Ex/Em = 328/460 nm)
-
96-well black microplates
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of Cathepsin D, the fluorogenic substrate, and serial dilutions of this compound in the reaction buffer.
-
Assay: a. To the wells of a 96-well plate, add the Cathepsin D enzyme solution. b. Add the various concentrations of the inhibitor to the respective wells. Include a positive control (no inhibitor) and a background control (no enzyme). c. Pre-incubate the plate at 37°C for 10-30 minutes. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the inhibitory specificity of a compound like this compound.
Caption: Workflow for determining inhibitor specificity.
Conclusion
This compound is a highly potent inhibitor of viral aspartic proteases, particularly HIV-1 and HIV-2 proteases. While its inhibitory activity against other aspartic proteases like pepsin, cathepsin D, and renin is not as extensively documented as that of its parent compound pepstatin, the available data suggests a degree of selectivity. The statine-based mechanism of action provides a powerful scaffold for the design of specific aspartic protease inhibitors. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of the inhibitory specificity of this compound and other related compounds, which is essential for the advancement of targeted drug development.
References
- 1. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
The Inhibition of Pepsin by Acetyl-pepstatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibition of pepsin by acetylated derivatives of pepstatin, a potent aspartic protease inhibitor. The document outlines the inhibitory constants (Ki values) of these compounds, details the experimental protocols for their determination, and illustrates the underlying mechanism of action. This information is critical for researchers in enzymology and professionals involved in the development of protease inhibitor-based therapeutics.
Quantitative Analysis of Pepsin Inhibition
The inhibitory potential of various acetylated pepstatin analogs against porcine pepsin has been quantified through the determination of their inhibition constants (Ki). These values, which indicate the concentration of inhibitor required to produce half-maximum inhibition, are summarized in the table below. Lower Ki values denote more potent inhibition. The data reveals that these compounds act as competitive inhibitors of pepsin.
| Inhibitor | Ki Value (M) | Inhibition Type |
| N-acetyl-statine | 1.2 x 10⁻⁴ | Competitive |
| N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ | Competitive |
| N-acetyl-valyl-statine | 4.8 x 10⁻⁶ | Competitive |
| Diacetylpepstatin | 7.3 x 10⁻⁶ | Competitive |
Mechanism of Inhibition: A Transition-State Analog
Acetyl-pepstatin and its derivatives function as competitive inhibitors of pepsin.[1][2] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The key structural feature responsible for this potent inhibition is the unusual amino acid, statine (4-amino-3-hydroxy-6-methylheptanoic acid).[1][2] The statyl residue is considered a transition-state analog for the tetrahedral intermediate formed during the pepsin-catalyzed hydrolysis of a peptide bond.[1][2] This mimicry results in a high-affinity, yet non-covalent and reversible, binding to the active site of pepsin.[3]
Experimental Protocol: Determination of Ki for Pepsin Inhibitors
The following protocol outlines a general procedure for determining the inhibition constant (Ki) of a competitive inhibitor, such as an this compound derivative, for pepsin using the Dixon plot method. The assay is based on measuring the initial rate of pepsin-catalyzed hydrolysis of a substrate, typically hemoglobin, in the presence and absence of the inhibitor.
Materials and Reagents
-
Porcine Pepsin
-
Hemoglobin (from bovine blood)
-
This compound derivative (inhibitor)
-
Hydrochloric Acid (HCl)
-
Trichloroacetic Acid (TCA)
-
Spectrophotometer
-
Thermostatted water bath
-
pH meter
-
Centrifuge
-
Filtration units (e.g., syringe filters)
Procedure
-
Preparation of Reagents:
-
Pepsin Stock Solution: Prepare a stock solution of pepsin in 10 mM HCl and store on ice.
-
Substrate Solution (Hemoglobin): Prepare a 2% (w/v) solution of hemoglobin in deionized water. Adjust the pH to 2.0 with HCl. This solution should be prepared fresh.
-
Inhibitor Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol or DMSO).
-
TCA Solution: Prepare a 5% (w/v) solution of trichloroacetic acid.
-
-
Enzyme Assay:
-
Set up a series of test tubes, each containing a fixed concentration of the hemoglobin substrate.
-
For each substrate concentration, prepare a set of tubes with varying concentrations of the this compound inhibitor. Include a control tube with no inhibitor.
-
Pre-incubate the substrate and inhibitor solutions at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the pepsin stock solution to each tube.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes), ensuring that the reaction remains in the initial velocity phase.
-
Stop the reaction by adding the 5% TCA solution. This will precipitate the undigested hemoglobin.
-
Incubate the tubes for a further 5 minutes to ensure complete precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Filter the supernatant to remove any remaining particulate matter.
-
Measure the absorbance of the clear supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed, TCA-soluble peptides, which reflects the initial velocity of the reaction.
-
-
Data Analysis (Dixon Plot):
-
Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) for each substrate concentration.
-
For a competitive inhibitor, the lines corresponding to different substrate concentrations will intersect at a single point to the left of the y-axis.
-
The x-coordinate of this intersection point is equal to -Ki.
-
References
Acetyl-Pepstatin as a Potent Inhibitor of HIV-1 Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of acetyl-pepstatin as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of HIV-1 protease and the development of novel antiretroviral therapies.
Introduction: The Role of HIV-1 Protease and Its Inhibition
The HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus.[1][2] It functions as an aspartyl protease, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This proteolytic processing is essential for the assembly of infectious virions. Consequently, the inhibition of HIV-1 protease is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication.[3]
This compound, a derivative of the naturally occurring aspartic protease inhibitor pepstatin, has been identified as a potent inhibitor of HIV-1 protease. Its mechanism of action involves competitively binding to the active site of the enzyme, thereby preventing the cleavage of viral polyproteins.
Quantitative Inhibition Data
The inhibitory potency of this compound against HIV-1 protease has been quantified through the determination of its inhibition constant (Kᵢ) and, in some contexts, its half-maximal inhibitory concentration (IC₅₀). These values are crucial for assessing the efficacy of the inhibitor. The table below summarizes the reported quantitative data.
| Parameter | Value | Conditions | Reference(s) |
| Kᵢ | 13 nM | - | [4] |
| Kᵢ | 20 nM | pH 4.7 | [5][6] |
| Affinity | µM range | Surface Plasmon Resonance | [7] |
Note: The variability in reported Kᵢ values can be attributed to differences in experimental conditions, such as pH and assay methodology.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of HIV-1 protease. It is a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the enzyme. The inhibitor binds non-covalently to the active site of the protease, which is formed at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). The binding of this compound is stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues lining the active site cavity, including the flexible "flap" regions of the enzyme. This interaction physically blocks the substrate from accessing the catalytic machinery, thus inhibiting viral polyprotein processing.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against HIV-1 protease is typically performed using in vitro enzymatic assays. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET) assay.
Principle of the FRET-based HIV-1 Protease Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini.[4][5][8] In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.
Generalized Experimental Protocol for a FRET-based Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., containing sodium acetate, NaCl, EDTA, and DTT at a specific pH, typically acidic to mimic the physiological conditions of the viral capsid).
-
Reconstitute the lyophilized HIV-1 protease enzyme in a suitable dilution buffer to a desired stock concentration. Keep on ice.
-
Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to test a range of concentrations.
-
-
Assay Setup (96-well plate format):
-
Enzyme Control: Add a defined volume of assay buffer and HIV-1 protease.
-
Inhibitor Wells: Add the same volume of assay buffer, HIV-1 protease, and varying concentrations of the inhibitor.
-
Substrate Control (Blank): Add assay buffer and the FRET substrate, but no enzyme.
-
Solvent Control: Add assay buffer, HIV-1 protease, and the same volume of the solvent used for the inhibitor to account for any solvent effects.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair (e.g., Ex/Em = 330/450 nm or 490/520 nm).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of fluorescence increase) from the linear portion of the kinetic curves for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Kₘ) are known.
-
Conclusion
This compound serves as a valuable tool for the in vitro study of HIV-1 protease. Its well-characterized inhibitory activity and mechanism of action make it a useful reference compound in the screening and development of novel protease inhibitors. The experimental protocols outlined in this guide provide a foundation for the accurate and reproducible assessment of inhibitor potency. Further research into the structural and kinetic aspects of this compound's interaction with both wild-type and drug-resistant HIV-1 protease variants can continue to provide valuable insights for the design of next-generation antiretroviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. eurogentec.com [eurogentec.com]
- 6. abcam.cn [abcam.cn]
- 7. researchgate.net [researchgate.net]
- 8. eurogentec.com [eurogentec.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Central Role of the Statine Residue in Acetyl-Pepstatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the statine residue within acetyl-pepstatin, a potent inhibitor of aspartic proteases. This compound, a derivative of the naturally occurring pepstatin, has been instrumental in understanding the catalytic mechanisms of enzymes such as pepsin, renin, and HIV-1 protease. The unique chemical structure of the statine residue is fundamental to its powerful inhibitory capabilities, making it a cornerstone in the design of novel therapeutics targeting these enzymes.
The Statine Residue: A Structural Mimic of the Transition State
Statine is an uncommon γ-amino acid with the chemical name (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid.[1] Within the hexapeptide structure of this compound (Ac-Val-Val-Sta-Ala-Sta-OH), the two statine residues are the key players in its inhibitory action.[2][3] The central statine residue, in particular, acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases.[2] This mimicry allows this compound to bind to the active site of these enzymes with exceptionally high affinity, effectively blocking their catalytic activity.[2]
The hydroxyl group of the statine residue is positioned to interact with the two catalytic aspartic acid residues in the enzyme's active site, mimicking the tetrahedral intermediate of the peptide bond being cleaved.[4][5] This interaction is a key determinant of the high inhibitory potency of pepstatin and its analogs.[2] The binding of this compound can also induce a conformational change in the enzyme, leading to a more tightly enclosed active site.[4][6]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and related compounds is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following tables summarize the inhibitory activity of this compound and other statine-containing peptides against various aspartic proteases.
| Inhibitor | Enzyme | Ki Value (M) | pH | Reference |
| This compound | HIV-1 Protease | 2.0 x 10-8 | 4.7 | [3] |
| This compound | HIV-2 Protease | 5.0 x 10-9 | 4.7 | [3] |
| Pepstatin | Pepsin | ~1.0 x 10-10 | - | [2] |
| N-acetyl-statine | Pepsin | 1.2 x 10-4 | - | [2] |
| N-acetyl-alanyl-statine | Pepsin | 5.65 x 10-6 | - | [2] |
| N-acetyl-valyl-statine | Pepsin | 4.8 x 10-6 | - | [2] |
| Inhibitor | Enzyme | IC50 (nM) | Substrate | Reference |
| Pepstatin A | Pepsin | 34.3 ± 0.5 | Intact CA | [7] |
| Pepstatin A | Pepsin | 14.7 ± 0.2 | Denatured CA | [7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of statine-containing inhibitors. The following sections provide outlines for key experimental procedures.
Synthesis of Statine-Containing Peptides
The synthesis of pepstatin analogues can be achieved through solid-phase peptide synthesis (SPPS). Both O-protected and O-unprotected statine building blocks can be utilized.
Materials:
-
Fmoc-protected amino acids
-
Statine or O-protected statine (e.g., O-TBS-statine)
-
Solid support resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using a coupling reagent and couple it to the deprotected amine on the resin.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, including the statine residue.
-
Acetylation: Acetylate the N-terminus of the peptide using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[8]
Pepsin Inhibition Assay
The inhibitory activity of this compound against pepsin can be determined using a fluorometric assay.
Materials:
-
Porcine pepsin
-
This compound
-
Fluorescently labeled pepsin substrate (e.g., FITC-labeled synthetic peptide)
-
Assay buffer (e.g., 10 mM HCl, pH 2.0)
-
Neutralization buffer
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of porcine pepsin in cold 10 mM HCl. Dilute the enzyme to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Setup: In a 96-well plate, add the pepsin solution to the appropriate wells. Add the different concentrations of this compound to the test wells. Include control wells with enzyme and solvent (no inhibitor) and blank wells with assay buffer only.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Measurement: Stop the reaction by adding a neutralization buffer. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/530 nm for FITC).[9][10]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Visualizing Key Concepts
The following diagrams illustrate the structure of this compound, a typical experimental workflow, and the mechanism of inhibition.
Caption: Chemical structure of this compound with the two statine residues highlighted.
Caption: A simplified workflow for a typical pepsin inhibition assay.
References
- 1. Pepstatin - Wikipedia [en.wikipedia.org]
- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 4. Conformational flexibility in the active sites of aspartyl proteinases revealed by a pepstatin fragment binding to penicillopepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of human pepsin and its complex with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
The Discovery and Origin of Acetyl-pepstatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-pepstatin, a potent inhibitor of aspartic proteases, has emerged as a critical tool in virology and enzymology research. This technical guide delves into the discovery, origin, and biochemical characteristics of this compound. It provides a comprehensive overview of its inhibitory activity against key proteases, detailed experimental methodologies for its synthesis and activity assessment, and visual representations of its mechanism of action and experimental workflows. This document serves as a vital resource for professionals engaged in drug discovery and development, offering a foundational understanding of this significant inhibitor.
Discovery and Origin
This compound is a chemically modified derivative of Pepstatin A, a naturally occurring hexapeptide.
The Natural Precursor: Pepstatin A
The journey of this compound begins with the discovery of Pepstatin A. In 1970, Umezawa and his colleagues isolated Pepstatin from various species of Actinomyces, a group of Gram-positive bacteria.[1] This novel microbial product demonstrated a remarkable and highly specific inhibitory activity against acid proteases, most notably pepsin.[1] The structure of Pepstatin A was identified as an N-acylated pentapeptide with the sequence Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine.[2] A key feature of its structure is the presence of two residues of the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid), which is crucial for its inhibitory function.[2]
The Advent of this compound
Following the discovery of Pepstatin A, researchers began to explore its derivatives to enhance its properties and to better understand its mechanism of action. This compound, in which the N-terminal isovaleryl group of Pepstatin A is replaced by an acetyl group, was synthesized and found to be a highly potent inhibitor of aspartic proteases.[3] This modification was instrumental in studies targeting the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle.[3] this compound proved to be a substantially more potent inhibitor of HIV-1 protease compared to its natural precursor, Pepstatin A.[3]
Mechanism of Action
This compound functions as a competitive, transition-state analog inhibitor of aspartic proteases. The statine residue within its sequence mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes.[2] By binding tightly to the active site, this compound prevents the substrate from accessing the catalytic aspartyl residues, thereby blocking the enzyme's proteolytic activity.
The diagram below illustrates the general mechanism of aspartic protease inhibition by a statine-containing inhibitor like this compound.
Caption: Mechanism of aspartic protease inhibition by this compound.
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of aspartic proteases. The following table summarizes the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for this compound and its related compounds against various enzymes.
| Inhibitor | Enzyme | Ki | IC50 | pH | Reference |
| This compound | HIV-1 Protease | 20 nM | - | 4.7 | [4] |
| This compound | HIV-2 Protease | 5 nM | - | 4.7 | [4] |
| This compound | XMRV Protease | 712 nM | - | - | [5] |
| N-acetyl-statine | Pepsin | 120 µM | - | - | [6] |
| N-acetyl-alanyl-statine | Pepsin | 5.65 µM | - | - | [6] |
| N-acetyl-valyl-statine | Pepsin | 4.8 µM | - | - | [6] |
| Pepstatin | Porcine Renin | - | ~0.32 µM | 6.0 | [1] |
| Pepstatin | Human Renin | - | ~17 µM | 6.5 | [1] |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for the synthesis of this compound based on Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ala-OH)
-
Fmoc-Statine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Couple Fmoc-Ala-OH to the deprotected resin using DIC and Oxyma in DMF. Allow the reaction to proceed for 2 hours.
-
Wash the resin and repeat the Fmoc deprotection step.
-
Sequentially couple Fmoc-Statine-OH, Fmoc-Val-OH, and Fmoc-Val-OH using the same coupling and deprotection steps.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
The following diagram outlines the workflow for the solid-phase synthesis of this compound.
Caption: Solid-phase peptide synthesis workflow for this compound.
Enzymatic Assay for HIV-1 Protease Inhibition
This protocol details a fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.7, containing 100 mM NaCl and 1 mM EDTA)
-
This compound stock solution in DMSO
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HIV-1 Protease to the desired concentration in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer.
-
Dilute the fluorogenic substrate to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the diluted this compound solutions to the test wells.
-
Add an equivalent volume of assay buffer with DMSO to the control wells (no inhibitor).
-
Add the diluted HIV-1 Protease solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The logical flow of the HIV-1 protease inhibition assay is depicted in the following diagram.
Caption: Workflow for the HIV-1 protease inhibition assay.
Signaling Pathways
While the primary mechanism of this compound is the direct inhibition of aspartic proteases, its precursor, Pepstatin A, has been shown to modulate cellular signaling pathways, which may have implications for the biological effects of this compound.
For instance, Pepstatin A has been reported to suppress the differentiation of osteoclasts.[2] This effect is thought to be mediated through the blockade of ERK (extracellular signal-regulated kinase) signaling and the subsequent inhibition of NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1) expression.[2] Furthermore, Pepstatin A can inhibit autophagy by suppressing lysosomal proteases.[7] As this compound shares the core inhibitory structure of Pepstatin A, it is plausible that it may exert similar effects on these pathways, although further research is needed to confirm this directly.
The potential influence of Pepstatin A (and by extension, this compound) on the ERK/NFATc1 signaling pathway in osteoclast differentiation is illustrated below.
Caption: Potential inhibition of ERK/NFATc1 signaling by Pepstatin A.
Conclusion
This compound, a derivative of the natural product Pepstatin A, is a powerful and specific inhibitor of aspartic proteases. Its discovery and development have been pivotal in the study of enzymes such as HIV protease. The well-defined mechanism of action, centered on the transition-state mimicry by the statine residue, makes it an invaluable tool for researchers. The provided data on its inhibitory constants and the detailed experimental protocols for its synthesis and activity assessment offer a practical guide for its application in a laboratory setting. Further investigation into the effects of this compound on cellular signaling pathways will undoubtedly open new avenues for its therapeutic and research applications.
References
- 1. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Procedure for Protease [sigmaaldrich.com]
- 4. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-Pepstatin: An In-Depth Technical Guide to its Target Enzyme Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-pepstatin is a potent, modified pentapeptide inhibitor of aspartic proteases. Derived from the microbial product pepstatin, its N-terminal acetylation enhances its inhibitory activity against specific viral proteases, making it a subject of significant interest in drug discovery, particularly in the context of antiviral therapies. This technical guide provides a comprehensive overview of the enzyme targets of this compound, its inhibitory kinetics, the experimental protocols for its characterization, and its impact on relevant signaling pathways.
This compound's mechanism of action is rooted in its structural mimicry of the transition state of peptide hydrolysis by aspartic proteases. The unusual amino acid statine within its sequence is key to this inhibition.[1][2] This guide will delve into the specifics of its interactions with key enzymes, providing researchers and drug development professionals with the detailed information necessary to effectively utilize this inhibitor in their work.
Target Enzyme Profile and Inhibition Kinetics
This compound exhibits a strong inhibitory activity against a range of aspartic proteases, with a particularly high affinity for retroviral proteases. The following table summarizes the available quantitative data on its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against its primary targets and related enzymes. For context, data for the closely related compound, pepstatin, is also included where specific data for this compound is not available.
| Enzyme Target | Inhibitor | Ki | IC50 | pH | Notes |
| HIV-1 Protease | This compound | 13 nM[3], 20 nM[4][5] | 4.7[4][5] | A potent inhibitor of the viral protease essential for HIV replication.[4] | |
| HIV-2 Protease | This compound | 5 nM[4][5] | 4.7[4][5] | Demonstrates high affinity for the HIV-2 variant of the protease.[4] | |
| XMRV Protease | This compound | 712 nM[3] | Inhibits the protease from the xenotropic murine leukemia virus-related virus.[3] | ||
| Porcine Pepsin | N-acetyl-statine | 120 µM[1][6] | A derivative of this compound showing competitive inhibition.[1][6] | ||
| N-acetyl-alanyl-statine | 5.65 µM[1][6] | A derivative of this compound showing competitive inhibition.[1][6] | |||
| N-acetyl-valyl-statine | 4.8 µM[1][6] | A derivative of this compound showing competitive inhibition.[1][6] | |||
| Diacetylpepstatin | 7.3 µM[7] | A doubly acetylated derivative showing competitive inhibition.[7] | |||
| Pepstatin | ~0.1 nM[1][2] | The parent compound is an extremely potent inhibitor of pepsin.[1][2] | |||
| Human Renin | Pepstatin | ~1.2 µM[8] | ~17 µM (human)[9][10], ~0.32 µM (porcine)[9][10] | 6.5 (human)[9][10], 6.0 (porcine)[9][10] | Pepstatin acts as a competitive inhibitor of renin.[8] |
| Human Cathepsin D | Pepstatin | ~0.5 nM[11] | 3.5[11] | Pepstatin binds tightly to cathepsin D in a pH-dependent manner.[11] |
Mechanism of Action
This compound, like its parent compound pepstatin, functions as a transition-state analog inhibitor of aspartic proteases. The catalytic mechanism of these enzymes involves the activation of a water molecule by two conserved aspartic acid residues in the active site, which then attacks the scissile peptide bond of the substrate.[12] The (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (statine) residue in this compound contains a hydroxyl group that mimics the tetrahedral intermediate formed during this hydrolysis.[1][2] This stable interaction with the active site residues effectively blocks substrate access and inhibits the enzyme's catalytic activity. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions within the enzyme's active site.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with its target enzymes.
Determination of Inhibitory Constant (Ki) for a Competitive Inhibitor
This protocol outlines a general procedure to determine the Ki value of a competitive inhibitor like this compound.
a. Principle: The Ki is determined by measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations. For a competitive inhibitor, the apparent Km increases in the presence of the inhibitor, while the Vmax remains unchanged. The Ki can be calculated from the change in Km using the Cheng-Prusoff equation.
b. Materials:
-
Purified aspartic protease (e.g., HIV-1 protease, Pepsin)
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
This compound of known concentration
-
Assay buffer (specific to the enzyme, e.g., 0.1 M sodium acetate, pH 4.7 for HIV-1 protease)
-
Microplate reader (fluorometer or spectrophotometer)
-
96-well microplates (black for fluorescence, clear for absorbance)
c. Procedure:
-
Prepare a substrate concentration curve:
-
Prepare a series of dilutions of the substrate in assay buffer.
-
In a 96-well plate, add a fixed amount of enzyme to each well.
-
Initiate the reaction by adding the different concentrations of substrate.
-
Measure the initial reaction velocity (V₀) by monitoring the change in fluorescence or absorbance over time.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Perform inhibition assays:
-
Choose a substrate concentration around the determined Km value.
-
Prepare a series of dilutions of this compound in assay buffer.
-
In separate wells of a 96-well plate, pre-incubate the enzyme with each concentration of this compound for a set period (e.g., 15-30 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the initial reaction velocity (Vi) for each inhibitor concentration.
-
-
Calculate IC50:
-
Plot the percentage of inhibition [(V₀ - Vi) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition.
-
-
Calculate Ki:
-
For competitive inhibition, use the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the inhibition assay.
-
HIV-1 Protease Activity Assay (Fluorometric)
a. Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
b. Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a known cleavage site)
-
HIV-1 Protease Assay Buffer (e.g., 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
This compound
-
Fluorescence microplate reader (e.g., Ex/Em = 340/490 nm)
-
Black 96-well microplates
c. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black 96-well plate, add a fixed amount of HIV-1 protease to each well.
-
Add the different concentrations of this compound to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a substrate solution in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and Ki as described in the previous protocol.
Cathepsin D Activity Assay (Fluorometric)
a. Principle: Similar to the HIV-1 protease assay, this method uses a specific fluorogenic substrate for Cathepsin D. Cleavage of the substrate releases a fluorophore, and the resulting increase in fluorescence is a measure of enzyme activity.
b. Materials:
-
Purified Cathepsin D or cell/tissue lysates containing Cathepsin D
-
Cathepsin D Fluorogenic Substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂)
-
Cathepsin D Assay Buffer (e.g., 100 mM sodium acetate, pH 3.5)
-
This compound
-
Fluorescence microplate reader (e.g., Ex/Em = 328/460 nm)
-
Black 96-well microplates
c. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the sample containing Cathepsin D (purified enzyme or lysate) to the wells of a black 96-well plate.
-
Add the various concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare the Cathepsin D substrate solution in the assay buffer.
-
Start the reaction by adding the substrate solution to each well.
-
Measure the fluorescence intensity kinetically in a microplate reader at 37°C for 30-60 minutes.
-
Determine the reaction rates and calculate the percentage of inhibition, IC50, and Ki as previously described.
Signaling Pathways and Experimental Workflows
Inhibition of aspartic proteases by this compound can have significant effects on various biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving HIV-1 protease and Cathepsin D, and a general experimental workflow for inhibitor profiling.
Conclusion
This compound is a powerful and specific inhibitor of aspartic proteases, with a particularly noteworthy efficacy against retroviral proteases like HIV-1 and HIV-2 protease. Its well-characterized mechanism of action as a transition-state analog makes it an invaluable tool for researchers studying the function of these enzymes and for professionals in the field of drug development exploring new therapeutic avenues. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a solid foundation for the effective application of this compound in a research and development setting. Further investigation into its inhibitory profile against a broader range of cellular and pathogenic aspartic proteases will continue to expand its utility and potential applications.
References
- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pepsin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 5. Acetyl Pepstatin | CAS 11076-29-2 | Tocris Bioscience [tocris.com]
- 6. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]
- 8. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acetyl-pepstatin In Vitro Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-pepstatin is a potent, high-affinity inhibitor of aspartic proteases, a class of enzymes characterized by a catalytic dyad of aspartic acid residues in their active site.[1][2] This family includes vital enzymes such as pepsin, renin, cathepsin D, and retroviral proteases like HIV-1 protease.[2][3] The inhibitory power of this compound and its parent compound, pepstatin, stems from the presence of statine, an unusual amino acid that mimics the transition state of peptide bond hydrolysis by these enzymes.[3][4] This property makes this compound an invaluable tool for studying the function of aspartic proteases and a lead compound in the development of therapeutics, particularly antiviral agents against retroviruses like HIV.[2]
These application notes provide detailed protocols for performing in vitro enzyme assays to characterize the inhibitory activity of this compound against pepsin, a model aspartic protease. The described methods include spectrophotometric, colorimetric, and fluorometric approaches to accommodate various laboratory settings and throughput needs.
Mechanism of Action
This compound functions as a competitive inhibitor.[3] It binds tightly to the active site of aspartic proteases, preventing the natural substrate from binding and being cleaved. The statyl residue within the inhibitor is key to this high-affinity interaction, acting as an analog of the tetrahedral transition state formed during catalysis.[3][4]
Quantitative Data: Inhibitory Potency
This compound and its parent compound, pepstatin A, have been shown to inhibit a range of aspartic proteases with high efficacy. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify this activity.
| Compound | Target Enzyme | Substrate | Ki | IC50 | Reference |
| This compound | HIV-1 Protease | - | 13 nM | - | [1] |
| This compound | HIV-1 Protease | - | 20 nM (at pH 4.7) | - | [2] |
| This compound | HIV-2 Protease | - | 5 nM (at pH 4.7) | - | |
| This compound | XMRV Protease | - | 712 nM | - | [1] |
| N-acetyl-valyl-statine | Pepsin | - | 4.8 µM | - | [3] |
| N-acetyl-alanyl-statine | Pepsin | - | 5.65 µM | - | [3] |
| Pepstatin A | Pepsin | Hemoglobin | - | 4.5 nM | [5] |
| Pepstatin A | Cathepsin D | - | - | < 40 µM | [6] |
| Pepstatin A Analog | Pepsin | Fluorogenic | - | 0.88 µM | [7] |
Experimental Protocols
This section details three common methods for assaying pepsin activity and its inhibition by this compound. For determining the IC50 value, a range of inhibitor concentrations should be tested using one of these protocols.
The overall process for determining enzyme inhibition is consistent across different assay types. It involves preparing reagents, setting up reactions with and without the inhibitor, incubating, stopping the reaction (if applicable), and measuring the output signal to calculate activity and inhibition.
This classic method measures the increase in soluble peptides in the supernatant after undigested hemoglobin is precipitated.[8][9]
1. Reagent Preparation:
-
10 mM HCl: Prepare by diluting a 1.0 M HCl stock solution 100-fold with ultrapure water.[8]
-
Pepsin Stock Solution (1 mg/mL): Dissolve pepsin powder in cold 10 mM HCl.[8] Keep on ice. Before use, dilute further to 0.01-0.05 mg/mL in cold 10 mM HCl.[8]
-
Hemoglobin Substrate (2.0% w/v): Dissolve 2.5 g of bovine hemoglobin in 100 mL of ultrapure water. Adjust the pH to 2.0 at 37°C using HCl.[8][9]
-
Trichloroacetic Acid (TCA) Solution (5% w/v): Prepare a 5% (w/v) solution of TCA in ultrapure water.[8][9]
-
This compound Solutions: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions in 10 mM HCl.
2. Assay Procedure:
-
Set up test tubes for blanks, controls (no inhibitor), and tests (with this compound).
-
Pipette 2.5 mL of the Hemoglobin Substrate into each tube.[9]
-
Equilibrate the tubes in a 37°C water bath for approximately 10 minutes.[8]
-
To the "test" tubes, add a small volume of the corresponding this compound dilution. To the "control" tube, add the vehicle (e.g., DMSO). Add an equal volume of 10 mM HCl to the "blank" tubes.
-
At timed intervals, initiate the reaction by adding 0.5 mL of the diluted pepsin solution to the control and test tubes.[9]
-
Stop the reaction by adding 5.0 mL of 5% TCA solution to all tubes.[8][9] For the "blank" tubes, add the 0.5 mL of pepsin solution after the TCA.
-
Incubate for an additional 5 minutes at 37°C to allow for protein precipitation.[8]
-
Filter the contents of each tube through a 0.45 µm syringe filter to remove the precipitate.[8]
-
Measure the absorbance of the clear filtrate at 280 nm (A280) using a spectrophotometer.[8][9]
3. Data Analysis:
-
Calculate Pepsin Activity: Subtract the A280 of the blank from the A280 of the control.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (A280_test - A280_blank) / (A280_control - A280_blank)] * 100
-
-
Determine IC50: Plot % Inhibition versus the logarithm of this compound concentration and fit the data to a dose-response curve.
This method is adapted for a 96-well plate format, allowing for higher throughput. It is based on a similar principle to the spectrophotometric assay but uses a final colorimetric detection step.[10][11]
1. Reagent Preparation:
-
Follow the reagent preparation guidelines provided by a commercial kit, such as the Pepsin Activity Colorimetric Microplate Assay Kit.[10] This typically includes an Assay Buffer, a Hemoglobin Substrate, a Stop Solution, and a Dye Reagent.
-
Prepare serial dilutions of this compound in the Assay Buffer.
2. Assay Procedure (96-well plate):
-
Add reagents to wells as follows:
-
Control Wells: 20 µL Assay Buffer + 100 µL Substrate.
-
Test Wells: 20 µL this compound dilution + 100 µL Substrate.
-
-
Add 20 µL of the pepsin solution to the control and test wells to start the reaction.
-
Mix and incubate the plate at 37°C for 10-20 minutes.[10][11]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[10][11]
-
Centrifuge the plate at 10,000 x g for 10 minutes to pellet precipitate.[10][11]
-
Carefully transfer 60 µL of the supernatant to a new, clean 96-well plate.[10][11]
-
Add 120 µL of Reaction Buffer and 20 µL of Dye Reagent to each well containing the supernatant.[10][11]
-
Measure the absorbance at 580 nm using a microplate reader.[10][11]
3. Data Analysis:
-
Calculate % Inhibition using the absorbance values, similar to the spectrophotometric method.
-
Plot the results to determine the IC50 value.
This is a highly sensitive, kinetic assay that uses a specific fluorogenic substrate.[12]
1. Reagent Preparation:
-
Use a commercial kit such as the Pepsin/Pepsinogen Assay Kit (Fluorometric).[12] Reagents will include a Pepsin Assay Buffer, a fluorogenic Pepsin Substrate, and a standard (e.g., MCA).
-
The kit may also include a known inhibitor like Pepstatin A, which can be used as a positive control for inhibition.[12]
-
Prepare serial dilutions of this compound in the Pepsin Assay Buffer.
2. Assay Procedure (96-well black plate):
-
Set up wells for controls (no inhibitor) and tests (with this compound).
-
Add 10-20 µL of the pepsin enzyme solution to each well.
-
Add 10-20 µL of the appropriate this compound dilution to the test wells and an equal volume of Assay Buffer to the control wells.
-
Prepare a Reaction Mix containing the Pepsin Substrate according to the kit protocol.
-
Start the reaction by adding the Substrate-containing Reaction Mix to all wells.[12]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 1-2 minutes (Excitation/Emission = ~328/418 nm).[7][12]
3. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate_test / Rate_control)] * 100
-
-
Determine IC50: Plot % Inhibition versus the logarithm of this compound concentration to determine the IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 3. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 胃蛋白酶的酶法测定(3.4.23.1) [sigmaaldrich.com]
- 9. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. biogot.com [biogot.com]
- 12. abcam.com [abcam.com]
Preparing a Protease Inhibitor Cocktail with Acetyl-pepstatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the preparation and use of a protease inhibitor cocktail featuring Acetyl-pepstatin. This document is intended to guide researchers in effectively preventing protein degradation by aspartic proteases during various experimental procedures.
Introduction to this compound and Protease Inhibition
During experimental procedures such as cell lysis, protein purification, and immunoprecipitation, the compartmentalization of cellular components is disrupted.[1] This releases a host of endogenous proteases that can rapidly degrade target proteins, compromising experimental results.[1] To counteract this, a mixture of protease inhibitors, known as a protease inhibitor cocktail, is typically added to the lysis and wash buffers.[2][3]
Protease inhibitor cocktails are formulated to inhibit a broad spectrum of proteases, which are generally classified into four main families: serine, cysteine, metallo-, and aspartic proteases.[4] this compound is a potent inhibitor of the aspartic protease family.[5] It is a derivative of Pepstatin A, a naturally occurring hexa-peptide, and functions by binding tightly to the active site of aspartic proteases, thereby preventing them from cleaving their substrates.[6][7] The inclusion of this compound in a protease inhibitor cocktail is crucial for protecting proteins from degradation by enzymes such as pepsin, renin, and various cathepsins, which play significant roles in cellular protein turnover and signaling.[6][8][9]
Properties and Specifications of this compound
A summary of the key properties of this compound is provided in the table below. This information is essential for preparing stock solutions and for its effective use in experiments.
| Property | Value | Reference |
| Molecular Weight | 643.81 g/mol | |
| Formula | C₃₁H₅₇N₅O₉ | |
| Target Proteases | Aspartic Proteases | [5] |
| Solubility | Soluble to 2 mg/mL in PBS. Also soluble in DMSO and ethanol. | |
| Storage | Store stock solutions at -20°C. |
Quantitative Data: Inhibitory Activity
This compound is a highly effective inhibitor of several aspartic proteases. The following table summarizes its known inhibitory constants (Kᵢ) against viral proteases. While specific Kᵢ or IC₅₀ values for this compound against a broad range of mammalian cellular proteases are not widely published, data for its close analog, Pepstatin A, is provided for reference. Given their structural similarity, their inhibitory profiles against cellular aspartic proteases are expected to be comparable.
| Inhibitor | Target Protease | Inhibitory Constant (Kᵢ) | Reference |
| This compound | HIV-1 Protease | 20 nM (at pH 4.7) | [5] |
| This compound | HIV-2 Protease | 5 nM (at pH 4.7) | [5] |
| Inhibitor | Target Protease | IC₅₀ | Reference |
| Pepstatin A | Pepsin | 4.5 nM | [10] |
| Pepstatin A | Cathepsin D | < 40 µM | [6] |
| Pepstatin A | Renin | ~15 µM | [6] |
Experimental Protocols
Preparation of a 1000X this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortexer
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 1 mM stock solution. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.644 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Preparation of a Broad-Spectrum Protease Inhibitor Cocktail (100X)
This protocol provides a recipe for a 100X broad-spectrum protease inhibitor cocktail that includes this compound for the inhibition of aspartic proteases. The final working concentration for this compound is recommended to be 1 µM, based on the effective concentration of its analog, Pepstatin A.[8][11]
Materials:
-
1000X this compound stock solution (1 mM in DMSO)
-
Other protease inhibitors (e.g., AEBSF, Aprotinin, Leupeptin, E-64)
-
DMSO
-
Microcentrifuge tubes
Procedure:
-
To prepare 1 mL of a 100X protease inhibitor cocktail, combine the following stock solutions in a microcentrifuge tube:
-
100 µL of 1 mM this compound (for a final 100X concentration of 100 µM)
-
100 µL of 100 mM AEBSF (for serine proteases)
-
20 µL of 10 mg/mL Aprotinin (for serine proteases)
-
50 µL of 10 mg/mL Leupeptin (for serine and cysteine proteases)
-
50 µL of 10 mg/mL E-64 (for cysteine proteases)
-
680 µL of DMSO
-
-
Vortex the tube to ensure the solution is homogenous.
-
Store the 100X cocktail in aliquots at -20°C.
The following diagram illustrates the workflow for preparing the protease inhibitor cocktail.
Caption: Workflow for preparing a 100X protease inhibitor cocktail.
Application Protocol: Immunoprecipitation
This protocol outlines the use of the prepared protease inhibitor cocktail in a typical immunoprecipitation (IP) experiment.
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
100X Protease Inhibitor Cocktail (prepared as above)
-
Primary antibody
-
Protein A/G agarose beads
-
Microcentrifuge and tubes
Procedure:
-
Place the cell culture plate on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to the plate. Immediately before use, add the 100X Protease Inhibitor Cocktail to the lysis buffer to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your cleared cell lysate.
-
Add the primary antibody to the cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them several times with wash buffer (lysis buffer without protease inhibitors).
-
After the final wash, the protein of interest can be eluted from the beads for downstream analysis, such as Western blotting.
The following diagram illustrates the key steps in the immunoprecipitation workflow where the protease inhibitor cocktail is used.
Caption: Key steps in an immunoprecipitation protocol.
Signaling Pathways Involving Aspartic Proteases
Aspartic proteases, such as cathepsin D, are involved in various cellular signaling pathways. Primarily located in lysosomes, they are key players in protein turnover. However, their substrates can include growth factors and other signaling molecules, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. The diagram below provides a simplified overview of the central role of lysosomal aspartic proteases.
References
- 1. goldbio.com [goldbio.com]
- 2. biocompare.com [biocompare.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 6. apexbt.com [apexbt.com]
- 7. scbt.com [scbt.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Pepstatin A | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Optimal Concentration of Acetyl-pepstatin for Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Acetyl-pepstatin, a potent aspartic protease inhibitor, in cell lysates. Accurate inhibition of protease activity during cell lysis is critical for preserving protein integrity for downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.
Introduction to this compound
This compound is a modified derivative of Pepstatin, a naturally occurring pentapeptide that specifically and potently inhibits aspartic proteases.[1][2] These proteases, which include enzymes like pepsin, renin, and cathepsins D and E, play crucial roles in various cellular processes, including protein degradation and signaling.[1][3][4] During cell lysis, the disruption of cellular compartments releases these proteases, which can lead to the degradation of target proteins. The addition of protease inhibitors like this compound to the lysis buffer is therefore an essential step to ensure the quality and reliability of experimental results.[5][6]
Mechanism of Action
This compound functions as a transition-state analog inhibitor of aspartic proteases.[1] Its structure mimics the tetrahedral intermediate formed during peptide bond cleavage by these enzymes, allowing it to bind tightly to the active site and block its catalytic activity. The N-terminal acetylation of pepstatin can alter its solubility and cell permeability characteristics.
Quantitative Data on this compound and Related Compounds
The inhibitory potency of this compound and its analog, Pepstatin A, has been determined against various aspartic proteases. This data is crucial for estimating an effective starting concentration in your experiments.
| Inhibitor | Target Protease | Parameter | Value | Reference |
| This compound | HIV-1 Protease | Ki | 13 nM | [7][8] |
| This compound | XMRV Protease | Ki | 712 nM | [7][8] |
| N-acetyl-statine | Pepsin | Ki | 1.2 x 10⁻⁴ M | [1][2] |
| N-acetyl-alanyl-statine | Pepsin | Ki | 5.65 x 10⁻⁶ M | [1][2] |
| Pepstatin A | Pepsin | IC50 | 4.5 nM (hemoglobin substrate) | [9] |
| Pepstatin A | Cathepsin D | IC50 | 0.005 µM (in MCF7 cells) | [10] |
| Pepstatin A | Cathepsin E | IC50 | 0.0001 µM (in MDA-MB-231 cells) | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for maintaining its inhibitory activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or methanol
-
Microcentrifuge tubes
Protocol:
-
To prepare a 1 mM stock solution, dissolve this compound (MW: 685.89 g/mol ) in DMSO or methanol. For example, dissolve 1 mg of this compound in 1.46 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
General Cell Lysis Protocol with this compound
This protocol provides a basic framework for lysing cultured cells. The optimal lysis buffer composition may vary depending on the cell type and the target protein.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, Tris-HCl buffer)
-
Protease inhibitor cocktail (optional, but recommended)
-
This compound stock solution
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish. A common starting point is 100-500 µL for a 10 cm dish.
-
Immediately before use, supplement the lysis buffer with this compound to the desired final concentration (typically starting at 1 µM). If using a broad-spectrum protease inhibitor cocktail, ensure it does not already contain an aspartic protease inhibitor or adjust the this compound concentration accordingly.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol for Determining the Optimal Concentration of this compound
The ideal concentration of this compound can vary depending on the cell type and the abundance of endogenous aspartic proteases. A titration experiment is the most effective way to determine the optimal concentration for your specific experimental conditions.
4.3.1. Method 1: Protease Activity Assay
This method directly measures the inhibition of protease activity in the cell lysate at different concentrations of this compound using a fluorescent substrate.
Materials:
-
Cell lysate prepared without any protease inhibitors
-
This compound stock solution (1 mM)
-
Protease assay buffer
-
Fluorogenic protease substrate (e.g., FITC-casein)[13][14][15][16]
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a series of dilutions of the this compound stock solution to create a range of working concentrations (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
In a 96-well black microplate, add a constant amount of cell lysate to each well.
-
Add the different concentrations of this compound to the corresponding wells. Include a "no inhibitor" control.
-
Add the fluorogenic protease substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/535 nm for FITC).[13]
-
Plot the fluorescence intensity against the this compound concentration. The optimal concentration is the lowest concentration that results in the maximal inhibition of protease activity (i.e., the lowest fluorescence signal).
4.3.2. Method 2: Western Blot Analysis
This method assesses the effectiveness of this compound by monitoring the degradation of a known protein that is susceptible to cleavage by aspartic proteases.
Materials:
-
Cell lysates prepared with varying concentrations of this compound (as described above)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibody against a target protein known to be degraded by aspartic proteases
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from your target cells, treating each sample with a different concentration of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).
-
Normalize the protein concentration of all lysates.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the resulting bands. The optimal concentration of this compound is the lowest concentration that effectively prevents the degradation of the target protein, as indicated by the presence of a strong, intact protein band and the absence of smaller degradation products.
Signaling Pathways and Experimental Workflows
Cathepsin D-Mediated Apoptotic Signaling
This compound can be used to study signaling pathways involving aspartic proteases like Cathepsin D. Cathepsin D is known to play a role in the intrinsic pathway of apoptosis.[1][2][7][18] Upon certain stimuli, Cathepsin D can be released from the lysosome into the cytosol, where it can cleave Bid to truncated Bid (tBid). tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the caspase cascade.
Caption: Cathepsin D's role in the intrinsic apoptotic pathway.
Experimental Workflow for Optimal Concentration Determination
The following diagram illustrates the logical flow for determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Conclusion
The optimal concentration of this compound for inhibiting aspartic protease activity in cell lysates is a critical parameter for ensuring the integrity of protein samples. While a starting concentration of 1 µM is often effective for its analog Pepstatin A, empirical determination through titration experiments is highly recommended for achieving the most reliable and reproducible results in your specific experimental system. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound and obtain high-quality data in their studies.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Regulatory role of cathepsin D in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 4. ubpbio.com [ubpbio.com]
- 5. goldbio.com [goldbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Regulatory role of cathepsin D in apoptosis. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zellbio.eu [zellbio.eu]
- 13. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Acetyl-pepstatin Solubility: An Application Note and Protocol for Researchers
Abstract
This document provides detailed information on the solubility of Acetyl-pepstatin, a potent aspartic protease inhibitor, in dimethyl sulfoxide (DMSO) and other common organic solvents. The provided data and protocols are intended to guide researchers, scientists, and drug development professionals in the effective handling and application of this compound. This guide includes a summary of quantitative solubility data, a detailed experimental protocol for solubility determination, and graphical representations of the experimental workflow and solubility relationships.
Introduction
This compound is a widely used inhibitor of aspartic proteases, such as HIV protease.[1][2] Its efficacy in experimental systems is contingent on its proper solubilization. Understanding the solubility of this compound in various solvents is crucial for accurate experimental design, ensuring reproducible results, and maintaining the integrity of the compound. This application note consolidates available solubility data and provides a standardized protocol for its determination.
Solubility of this compound
The solubility of this compound has been reported in various solvents. While qualitative statements about its solubility in DMSO are available, quantitative data is limited. The following table summarizes the available information.
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble (concentration not specified) | ChemicalBook |
| Phosphate-Buffered Saline (PBS) | Up to 2 mg/mL | R&D Systems[1][2] |
Note: For hydrophobic peptides like this compound, initial dissolution in a small amount of an organic solvent such as DMSO is often recommended before dilution with aqueous buffers.[3][4]
Experimental Protocol for Determining this compound Solubility
This protocol provides a reliable method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (lyophilized powder)
-
Solvent of interest (e.g., DMSO, ethanol, methanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Microcentrifuge (capable of ≥14,000 rpm)
-
Lyophilizer (or vacuum concentrator)
-
Analytical balance
Procedure:
-
Preparation:
-
Accurately weigh 10 mg of lyophilized this compound into a microcentrifuge tube.
-
Add 1 mL of the selected organic solvent to the tube.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the peptide does not fully dissolve, sonicate the solution for 10-15 minutes. Intermittent vortexing during sonication can improve results.
-
-
Equilibration and Separation:
-
Allow the solution to equilibrate at room temperature for 1 hour.
-
Centrifuge the solution at 14,000 rpm for 1 hour to pellet any undissolved peptide.[5]
-
-
Quantification:
-
Carefully collect the supernatant and transfer it to a new, pre-weighed microcentrifuge tube.
-
Lyophilize the supernatant until a constant weight is achieved.
-
Weigh the tube containing the lyophilized supernatant. The difference in weight represents the amount of dissolved this compound.
-
The solubility can then be expressed as mg/mL.
-
-
Data Analysis:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of tube with lyophilized supernatant - Weight of empty tube) / Volume of solvent used (mL)
-
Visualizing Experimental Workflow and Solubility Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining solubility and the logical approach to selecting a solvent for this compound.
Caption: Experimental workflow for determining this compound solubility.
Caption: Logical approach to solvent selection for this compound.
Conclusion
The information and protocols presented in this application note are designed to assist researchers in the effective use of this compound. Proper solubilization is a critical first step in any experiment, and the guidelines provided here should enable accurate and reproducible results. It is always recommended to perform a solubility test with a small amount of the peptide before dissolving the entire stock.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Acetyl Pepstatin (CAS 11076-29-2): R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and Storing Acetyl-pepstatin Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-pepstatin is a potent inhibitor of aspartyl proteases, including HIV-1 and HIV-2 proteases, making it a valuable tool in antiviral research and drug development.[1][2] Proper reconstitution and storage of this compound are crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. This document provides detailed protocols and application notes for the effective handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a modified hexa-peptide with the molecular formula C₃₁H₅₇N₅O₉ and a molecular weight of approximately 643.81 g/mol .[1][2] Understanding its solubility is key to preparing accurate and stable stock solutions. While this compound is soluble in various organic solvents, its solubility in aqueous buffers can be limited.
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Source |
| Molecular Weight | 643.81 g/mol | - | [1][2] |
| Solubility | Up to 2 mg/mL | PBS | [1][2] |
| Solubility | Soluble | DMSO | [3] |
| Solubility | 5 mg/mL | 50% Acetic Acid | |
| Storage (Lyophilized) | -20°C | - | [1][2] |
| Storage (Stock Solution) | -20°C | Aliquoted | |
| Stock Solution Stability | Up to 1 month | -20°C |
Note: The stability and solubility of the closely related compound, Pepstatin A, suggest that DMSO and methanol are also effective solvents.[4][5] For Pepstatin A, a 1 mM solution in methanol or DMSO is reported to be stable for months at -20°C.[4][5]
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution. It is critical to use high-purity solvents to avoid introducing contaminants that could affect the stability or activity of the inhibitor.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 643.81), add 155.3 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the concentrated stock solution to the final working concentration required for specific assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in the appropriate assay buffer to achieve the desired final concentration. It is recommended to prepare a fresh working solution for each experiment.
-
Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <0.5%) to avoid affecting the biological system.
-
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the inhibition of aspartyl proteases. This inhibition can impact various biological pathways, particularly in the context of viral replication where these proteases are essential for processing viral polyproteins.
Caption: Workflow for reconstituting and storing this compound.
Conclusion
Proper handling, including accurate reconstitution and appropriate storage, is paramount to preserving the inhibitory activity of this compound. By following these detailed protocols, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data in their studies of aspartyl proteases. Always refer to the manufacturer's specific instructions on the product data sheet for any batch-specific information.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. 28575-34-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ペプスタチンA ≥100,000 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pepstatin A | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Acetyl-Pepstatin in FRET-Based Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-pepstatin is a potent, high-affinity inhibitor of aspartic proteases, a class of enzymes implicated in a variety of physiological and pathological processes, including viral replication and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in Förster Resonance Energy Transfer (FRET)-based protease assays, a common method for quantifying protease activity and screening for inhibitors.[3][4]
Aspartic proteases, such as HIV-1 protease and β-secretase (BACE1), employ a catalytic mechanism involving two highly conserved aspartic acid residues in their active site.[5] this compound, a derivative of the naturally occurring hexapeptide pepstatin, mimics the transition state of the peptide substrate, thereby blocking the enzyme's catalytic activity.[2][5] FRET-based assays offer a sensitive and continuous method to monitor protease activity by measuring the cleavage of a specifically designed peptide substrate labeled with a fluorescent donor and a quencher molecule.[4][6]
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against various aspartic proteases is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Protease | Ki Value (nM) | pH | Notes |
| HIV-1 Protease | 13 - 20 | 4.7 | This compound is a substantially more potent inhibitor of HIV-1 PR than pepstatin A.[1][2] |
| HIV-2 Protease | 5 | 4.7 | Demonstrates high affinity for HIV-2 protease. |
| Xenotropic Murine Leukemia Virus-related Virus (XMRV) Protease | 712 | Not Specified | |
| Pepsin | Competitive inhibitor; specific Ki not provided for acetylated form in these documents. | Not Specified | N-acetyl-statine and N-acetyl-alanyl-statine, components of this compound, are competitive inhibitors of pepsin.[2] |
Mandatory Visualizations
Signaling Pathway: HIV-1 Protease in the Viral Life Cycle
The following diagram illustrates the critical role of HIV-1 protease in the maturation of the HIV virion, a process that is inhibited by this compound.
Caption: Role of HIV-1 Protease in Viral Maturation and its Inhibition.
Experimental Workflow: FRET-Based Protease Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory effect of this compound on a target aspartic protease using a FRET-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 3. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
Troubleshooting & Optimization
Acetyl-pepstatin solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Acetyl-pepstatin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is reported to be soluble in Phosphate Buffered Saline (PBS) up to 2 mg/mL[1]. However, its solubility can be influenced by the specific buffer composition, pH, and purity of the peptide. It is important to distinguish this compound from the related compound Pepstatin A, which is generally considered insoluble in water and aqueous buffers at neutral pH[2][3][4].
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer. What should I do?
A2: If direct dissolution in an aqueous buffer is unsuccessful, the recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. This is a standard practice for many peptides with limited aqueous solubility[5].
Q3: What are the recommended organic solvents for preparing an this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions of this compound and the closely related Pepstatin A.[6][7][8][9][10] Other organic solvents such as ethanol, methanol, or a mixture of methanol and glacial acetic acid (9:1 v/v) can also be used[2][4][7][11].
Q4: How can I store my this compound stock solution?
A4: Once dissolved in an organic solvent like DMSO or methanol, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[7][8] Under these conditions, the stock solution is stable for several months.[2][3][7] A slight yellowing of the solution may indicate hydrolysis, and such solutions should be discarded[2][3].
Q5: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous buffers is a common issue. Here are some strategies to prevent it:
-
Use a slightly alkaline buffer: Diluting the stock solution into an aqueous buffer with a slightly alkaline pH can help maintain solubility[2][3].
-
Stir vigorously: Add the stock solution dropwise to the aqueous buffer while stirring vigorously to facilitate rapid mixing.
-
Avoid acidic buffers: Dilution into acidic buffers may cause the peptide to precipitate[2][3].
-
Check the final concentration: Ensure that the final concentration in the aqueous buffer does not exceed the solubility limit of this compound in that specific medium.
Q6: Is there a water-soluble alternative to this compound?
A6: Yes, a water-soluble version of Pepstatin is available. It is a semi-synthetic derivative of Pepstatin A and is reported to be soluble in PBS at concentrations up to 60 mg/mL.[12] This could be a suitable alternative if aqueous solubility remains a persistent issue[12].
Data Presentation
Table 1: Solubility of this compound and Pepstatin A in Various Solvents
| Compound | Solvent | Reported Solubility | Citations |
| This compound | Phosphate Buffered Saline (PBS) | up to 2 mg/mL | [1] |
| Pepstatin A | Dimethyl sulfoxide (DMSO) | >34.3 mg/mL | [8][10] |
| 5 mg/mL to 50 mg/mL | [4][7][9] | ||
| Ethanol | 1 - 2 mg/mL (heating may be required) | [2][4][7] | |
| Methanol | 1 mg/mL | [4] | |
| Methanol:Acetic Acid (9:1, v/v) | 1 mg/mL | [2][4] | |
| Water / Aqueous Buffers (neutral pH) | Insoluble / Sparingly soluble | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. Allow the vial to warm to room temperature[5].
-
Calculation: this compound has a molecular weight of approximately 643.81 g/mol . To prepare a 1 mM stock solution, you will dissolve 0.644 mg of this compound in 1 mL of DMSO. For larger quantities, scale the volumes accordingly (e.g., for 5 mg, dissolve in 7.77 mL of DMSO).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex or gently shake the vial until the peptide is completely dissolved. If you encounter difficulties, brief sonication or warming the solution to 37°C can aid dissolution.[5][8] A fully dissolved solution should be clear and free of particulates[5].
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term storage[7][8].
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ペプスタチンA ≥100,000 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. You are being redirected... [bio-world.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pepstatin A | Cell Signaling Technology [cellsignal.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. US3740319A - Biologically active substance,pepstatin and production processes thereof - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting high background in Western blots with Acetyl-pepstatin
Technical Support Center: Western Blotting
This technical support guide provides troubleshooting for common issues encountered during Western blotting procedures, with a focus on resolving high background problems.
Frequently Asked Questions (FAQs)
Q1: Can Acetyl-pepstatin in my lysis buffer cause high background on my Western blot?
This compound is an inhibitor of aspartic proteases and is often included in protease inhibitor cocktails to prevent the degradation of target proteins during sample preparation.[1][2][3] Protein degradation can itself be a cause of non-specific bands and smearing on a Western blot.[4][5] Therefore, the proper use of protease inhibitors like this compound is generally a preventative measure against certain types of background issues, not a cause of them.
However, any component added to a lysis buffer could potentially contribute to background if used improperly. Ensure that this compound and other protease inhibitors are fully dissolved in the lysis buffer. If you suspect an issue with your protease inhibitor cocktail, you can run a control lane with a sample prepared without the cocktail to see if the background profile changes.
Q2: What are the most common causes of high background in Western blotting?
High background in Western blotting can manifest as a uniform haze across the membrane or as multiple non-specific bands.[6] The most common culprits include:
-
Insufficient Blocking: The blocking buffer fails to cover all non-specific binding sites on the membrane.[6][7]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can be too high, leading to non-specific binding.[8][9][10]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies.[6][8]
-
Membrane Issues: The membrane may have dried out at some point during the process, or the type of membrane (e.g., PVDF vs. nitrocellulose) may be contributing to higher background.[6][8][9]
-
Overexposure: The exposure time during signal detection may be too long.[8]
-
Contaminated Buffers: Buffers, especially wash and antibody dilution buffers, can become contaminated with bacteria or other particles that can create a speckled background.[11]
Q3: How do I choose the right blocking buffer?
The choice of blocking buffer can significantly impact background. The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[6][12]
-
Non-fat dry milk is a cost-effective and generally effective blocking agent.
-
BSA is preferred when detecting phosphorylated proteins, as milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies, causing high background.[8][9][12]
If you experience high background, consider switching your blocking agent, increasing the concentration (typically 3-5%), or extending the blocking time.[5][8][12]
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and resolving the cause of high background on your Western blot.
Problem: Uniformly High Background (Dark Haze)
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5][8] Increase the concentration of the blocking agent (e.g., from 3% to 5%).[5][8] Consider trying a different blocking agent (e.g., switch from non-fat milk to BSA, or use a commercial blocking buffer).[6][13][14] |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration by performing a titration. Typical dilutions range from 1:500 to 1:2000.[15] Incubate the primary antibody at 4°C overnight.[9][16] |
| Secondary Antibody Concentration Too High | Decrease the secondary antibody concentration. Typical dilutions range from 1:5000 to 1:20,000.[15] Run a control blot with only the secondary antibody to check for non-specific binding.[5][8][17] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[6][8] Ensure the volume of wash buffer is sufficient to fully cover the membrane. Increase the detergent concentration (e.g., Tween-20 to 0.1%) in the wash buffer.[8] |
| Overexposure of Blot | Reduce the exposure time when imaging the blot.[8] If using a highly sensitive detection reagent, consider diluting it.[4] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire process. A dried membrane can cause antibodies to bind non-specifically.[6][9] |
Problem: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to find the optimal concentration that maximizes specific signal and minimizes non-specific bands.[18][19][20] |
| Protein Overload | Reduce the amount of total protein loaded per lane. High protein amounts can lead to non-specific antibody binding.[4][10][21] Aim for 20-30 µg of cell lysate per well.[10] |
| Sample Degradation | Always prepare fresh lysates and keep them on ice.[5] Ensure that a protease and phosphatase inhibitor cocktail is added to the lysis buffer to prevent protein degradation.[4][5] |
| Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody that has been purified to reduce cross-reactivity with proteins from other species.[5] |
| Insufficient Blocking | Optimize blocking conditions as described for uniform background. Consider adding 0.05% Tween-20 to the blocking buffer.[8] |
Experimental Protocols
Protocol 1: Antibody Titration via Dot Blot
This is a quick method to determine the optimal concentrations of primary and secondary antibodies without running a full Western blot.[15][18][19]
Materials:
-
Nitrocellulose or PVDF membrane
-
Antigen-containing sample (lysate)
-
Primary and secondary antibodies
-
Blocking buffer, wash buffer (e.g., TBST), and substrate
Methodology:
-
Prepare serial dilutions of your protein lysate in a suitable buffer (e.g., PBS).
-
Cut a strip of membrane for each primary antibody concentration you plan to test.
-
Carefully spot 1-2 µL of each lysate dilution onto the membrane strips, creating a series of dots. Allow the spots to dry completely.[19]
-
Block the membranes in blocking buffer for 1 hour at room temperature.[18][19]
-
Prepare different dilutions of your primary antibody in antibody dilution buffer. Incubate each membrane strip in a different primary antibody dilution for 1 hour at room temperature.[18]
-
Wash the membrane strips four times for 5 minutes each in wash buffer.[18]
-
Prepare different dilutions of your secondary antibody. Incubate the membranes in the secondary antibody dilutions for 1 hour at room temperature.
-
Wash the membranes again as in step 6.
-
Incubate the strips with your detection substrate and image the results.[19]
-
The optimal combination is the one that gives a strong signal on the protein dots with the lowest background on the rest of the membrane.
Protocol 2: Optimized Washing Procedure
Insufficient washing is a common cause of high background.[8]
Methodology:
-
After the primary antibody incubation, remove the antibody solution.
-
Wash the membrane with a generous amount of wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20). Perform three initial quick rinses.
-
Proceed with at least three longer washes of 5-10 minutes each on a shaker.[4][6]
-
After the secondary antibody incubation, repeat the washing steps (three quick rinses followed by at least three 5-10 minute washes).
-
For persistent background, increase the number of washes to five or increase the duration of each wash to 15 minutes.[6]
Visual Guides
Caption: Role of this compound in preventing protein degradation.
Caption: Step-by-step workflow for troubleshooting high background.
References
- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. clyte.tech [clyte.tech]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. arp1.com [arp1.com]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Western blot blocking: Best practices | Abcam [abcam.com]
- 13. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 14. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. bosterbio.com [bosterbio.com]
- 20. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 21. cygnustechnologies.com [cygnustechnologies.com]
Incomplete protease inhibition with Acetyl-pepstatin
Welcome to the technical support center for Acetyl-pepstatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to incomplete protease inhibition during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions.
Problem: Incomplete or No Inhibition of Target Protease
You have treated your sample with this compound, but you still observe significant protease activity.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to effectively inhibit the target protease, especially in samples with high protease concentrations. Increase the concentration of this compound in a stepwise manner (e.g., 2x, 5x, 10x the initial concentration) to determine the optimal inhibitory concentration for your specific experimental conditions. |
| Incorrect pH of Lysis/Assay Buffer | This compound is most effective against aspartic proteases at an acidic pH, typically between 3.0 and 5.0.[1][2] For instance, its Ki for HIV-1 protease is 20 nM at pH 4.7.[1][2][3] If your buffer has a neutral or alkaline pH, the inhibitor's efficacy will be significantly reduced. Measure the pH of your buffer and adjust it to the optimal range for your target aspartic protease. |
| Inhibitor Degradation | This compound, like many peptide-based inhibitors, can be susceptible to degradation, especially with improper storage or handling. Ensure that your stock solution is stored at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new stock if degradation is suspected. |
| Inhibitor Solubility Issues | This compound has limited solubility in aqueous solutions. If the inhibitor is not fully dissolved, its effective concentration will be lower than expected. Ensure complete dissolution of this compound in an appropriate solvent like DMSO before diluting it into your experimental buffer. |
| Presence of Non-Aspartic Proteases | This compound is a specific inhibitor of aspartic proteases and will not inhibit other classes of proteases such as serine, cysteine, or metalloproteases.[4] If your sample contains a mixture of proteases, you will need to use a cocktail of inhibitors that targets a broader range of protease classes. |
| High Substrate Concentration | In cases of competitive inhibition, a high concentration of the natural substrate can outcompete this compound for binding to the active site of the protease. If possible, reduce the substrate concentration in your assay or increase the concentration of this compound to shift the equilibrium towards inhibition. |
| Short Incubation Time | The binding of this compound to the protease may not have reached equilibrium if the incubation time is too short. Increase the incubation time of the inhibitor with your sample before adding the substrate or proceeding with downstream applications. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a competitive, reversible inhibitor of aspartic proteases.[1] It contains a statine residue that mimics the transition state of the peptide bond cleavage, allowing it to bind tightly to the active site of aspartic proteases and block their catalytic activity.[5]
2. What are the primary target proteases of this compound?
This compound primarily targets aspartic proteases, including:
3. What is the optimal pH for this compound activity?
The optimal pH for this compound inhibition of aspartic proteases is in the acidic range, typically between pH 3.0 and 5.0.[1] Its inhibitory potency decreases significantly at neutral or alkaline pH.
4. How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a small amount of an organic solvent such as DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C to maintain its stability. Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
5. Can I use this compound in live cells?
Yes, this compound can be used in cell culture experiments. However, its cell permeability may be limited. The effective concentration and incubation time for cellular assays will need to be empirically determined.
6. What is the difference between this compound and Pepstatin A?
This compound is an acetylated derivative of Pepstatin A. This modification can alter its potency and specificity for different aspartic proteases. For example, this compound is a more potent inhibitor of HIV-1 protease than Pepstatin A.[1]
Quantitative Data
The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound and Pepstatin A against various aspartic proteases.
Table 1: Inhibitory Constants (Ki) of this compound
| Protease | Ki Value | pH | Reference |
| HIV-1 Protease | 20 nM | 4.7 | [1][2][3] |
| HIV-2 Protease | 5 nM | 4.7 | [2][3] |
| Pepsin | 120 µM (N-acetyl-statine) | N/A | [5] |
Table 2: 50% Inhibitory Concentrations (IC50) of Pepstatin A
| Protease | Substrate | IC50 Value | Reference |
| Pepsin | Hemoglobin | 4.5 nM | [6] |
| Proctase | Hemoglobin | 6.2 nM | [6] |
| Pepsin | Casein | 150 nM | [6] |
| Acid Protease | Hemoglobin | 260 nM | [6] |
| Proctase | Casein | 290 nM | [6] |
| Acid Protease | Casein | 520 nM | [6] |
| Cathepsin D | Synthetic Peptide | 0.1 nM | [7] |
| Cathepsin E | Synthetic Peptide | 0.1 nM | [8] |
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay using a Fluorogenic Substrate
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified aspartic protease.
Materials:
-
Purified aspartic protease (e.g., Cathepsin D)
-
Fluorogenic protease substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of working concentrations.
-
In a 96-well black microplate, add 10 µL of each this compound dilution to triplicate wells. Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" control (Assay Buffer only).
-
Add 80 µL of the purified aspartic protease solution (at a predetermined optimal concentration) to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of this compound and determine the IC50 value.
Protocol 2: Inhibition of Protein Degradation in Cell Lysates
This protocol details how to use this compound to prevent the degradation of a target protein in a cell lysate, followed by analysis by Western Blot.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer, adjusted to an acidic pH if necessary for the target protease)
-
This compound stock solution (10 mM in DMSO)
-
Protease inhibitor cocktail (optional, if other proteases are a concern)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. If the target is an aspartic protease, consider using a buffer with an acidic pH or adding this compound immediately.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Aliquot the lysate into two tubes. To one tube, add this compound to a final concentration of 1-10 µM. To the other tube (control), add an equivalent volume of DMSO.
-
Incubate both tubes at 4°C for 1 hour.
-
Add Laemmli sample buffer to each lysate and boil for 5 minutes.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A stronger band in the this compound-treated sample compared to the control indicates successful inhibition of protein degradation.
Visualizations
Signaling Pathways
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Caption: Role of Cathepsin D in the apoptotic signaling pathway.
Experimental and Logical Workflows
Caption: Troubleshooting flowchart for incomplete protease inhibition.
References
- 1. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 2. Acetyl Pepstatin | CAS 11076-29-2 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Mode of inhibition of acid proteases by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Impact of pH on Acetyl-pepstatin inhibitory activity
Welcome to the technical support center for Acetyl-pepstatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the inhibitory activity of this compound against aspartic proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
A1: this compound is a modified derivative of pepstatin, a potent, naturally occurring inhibitor of aspartic proteases.[1] It is a hexa-peptide that contains the unusual amino acid statine.[2] this compound is known to inhibit a variety of aspartic proteases, including pepsin, renin, cathepsin D, and viral proteases like HIV-1 and HIV-2 protease.[1]
Q2: How does pH affect the inhibitory activity of this compound?
A2: The inhibitory activity of this compound is highly dependent on pH. Generally, this compound and its derivatives are most effective in acidic environments, which is the optimal pH range for many of its target aspartic proteases.[3][4] As the pH increases towards neutral and alkaline conditions, its inhibitory potency significantly decreases. For instance, the binding of a pepstatin derivative to cathepsin D weakens dramatically as the pH rises from 5.0 to 6.4.[4] Similarly, the inhibitory effect of pepstatin on renin is most pronounced in the acidic pH range and is lost at a pH above 8.[3]
Q3: Why is the inhibitory activity of this compound pH-dependent?
A3: The pH-dependence of this compound's activity is related to the ionization state of both the inhibitor and the catalytic aspartic acid residues in the active site of the protease. Aspartic proteases utilize a pair of aspartate residues for catalysis, and their protonation state is crucial for both substrate binding and catalytic activity.[5] The binding of pepstatin and its derivatives is also strongly influenced by pH, which likely reflects differences in the dissociation at sites on the inhibitor that are responsible for binding to the enzyme.[3]
Q4: What is the mechanism of inhibition of this compound?
A4: Pepstatin and its derivatives, including this compound, are typically competitive or non-competitive inhibitors.[2][3] The statine residue within the inhibitor is thought to mimic the transition state of the peptide bond cleavage, allowing it to bind tightly to the active site of the aspartic protease.[2] For renin, pepstatin has been reported to act as a non-competitive inhibitor.[3]
Data Presentation: pH-Dependent Inhibitory Activity
The inhibitory potency of this compound and related pepstatin derivatives varies significantly with pH. The following tables summarize available quantitative data for different aspartic proteases. Note: Data for this compound is limited; therefore, data for pepstatin and other derivatives are included for reference and should be interpreted with caution.
Table 1: Inhibitory Activity of this compound and Pepstatin Derivatives against Various Aspartic Proteases at Different pH Values.
| Enzyme | Inhibitor | pH | Inhibition Constant (Ki / KD / IC50) | Reference |
| HIV-1 Protease | This compound | 4.7 | Ki = 20 nM | |
| HIV-2 Protease | This compound | 4.7 | Ki = 5 nM | |
| Cathepsin D | Pepstatin methyl ester | 3.5 | KD ≈ 5 x 10⁻¹⁰ M | [4] |
| Cathepsin D | Pepstatinyl-glycine | 5.0 | KD = 5 x 10⁻¹⁰ M | [4] |
| Cathepsin D | Pepstatinyl-glycine | 6.4 | KD = 2 x 10⁻⁶ M | [4] |
| Renin (human plasma) | Pepstatin | 5.7 | IC50 = 10⁻⁶ M | [6] |
| Renin (human plasma) | Pepstatin | 7.4 | IC50 = 10⁻⁵ M | [6] |
| Pepsin | N-acetyl-valyl-statine | Not Specified | Ki = 4.8 x 10⁻⁶ M | [2] |
| Pepsin | N-acetyl-alanyl-statine | Not Specified | Ki = 5.65 x 10⁻⁶ M | [2] |
| Pepsin | N-acetyl-statine | Not Specified | Ki = 1.2 x 10⁻⁴ M | [2] |
Experimental Protocols
Protocol: Determination of the pH-Dependent Inhibitory Activity of this compound
This protocol provides a general framework for assessing the inhibitory potency of this compound against an aspartic protease at various pH values.
1. Materials:
-
Purified aspartic protease (e.g., pepsin, cathepsin D, renin)
-
This compound
-
Fluorogenic or chromogenic substrate specific for the protease
-
A set of buffers covering a range of pH values (e.g., sodium citrate for pH 3-6, sodium phosphate for pH 6-8)
-
Solvent for this compound (e.g., DMSO or ethanol)
-
96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)
-
Microplate reader
2. Buffer Preparation:
-
Prepare a series of buffers with overlapping pH ranges to cover the desired experimental spectrum (e.g., 0.1 M sodium citrate for pH 3.0, 4.0, 5.0; 0.1 M sodium phosphate for pH 6.0, 7.0, 8.0).
-
Ensure the final buffer concentration in the assay is consistent across all pH values.
3. Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in the respective assay buffer for each pH to be tested.
-
Enzyme Working Solution: Dilute the purified enzyme in each assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Substrate Working Solution: Dilute the substrate in each assay buffer to a concentration appropriate for the assay (typically at or below the Km value).
4. Assay Procedure:
-
To each well of the microplate, add the following in order:
-
Assay buffer for the specific pH.
-
Enzyme working solution.
-
This compound working solution (or solvent for control wells).
-
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader.
5. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each this compound concentration at each pH.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value at each pH.
-
If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).
Visualizations
Caption: Experimental workflow for determining the pH-dependent inhibitory activity of this compound.
Caption: Logical relationship of how pH impacts the inhibitory activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity at expected effective concentrations | pH is too high: this compound's inhibitory activity is significantly reduced at neutral or alkaline pH. | Verify the pH of your assay buffer. Ensure the assay is performed at the optimal acidic pH for the target protease. |
| Inhibitor precipitation: this compound has low aqueous solubility and may precipitate, especially at higher concentrations or in certain buffers. | Visually inspect the wells for any precipitation. Prepare fresh dilutions of this compound. Consider using a small percentage of an organic solvent (e.g., DMSO, ethanol) in your final assay volume, ensuring it does not affect enzyme activity. | |
| Inconsistent results across different pH values | Buffer effects: Different buffer components can interact with the enzyme or inhibitor, affecting the results. | When possible, use a single buffer system with a broad pH range or ensure that there is an overlapping pH point between two different buffer systems to confirm consistency. |
| Enzyme instability: The target protease may not be stable at all tested pH values. | Run a control experiment to determine the stability and activity of the enzyme alone at each pH over the course of the assay. | |
| High background signal | Substrate instability: The substrate may be unstable and hydrolyze spontaneously at certain pH values. | Incubate the substrate in the assay buffer at each pH without the enzyme to check for non-enzymatic degradation. |
| Compound interference: If using a crude extract or impure compound, other components may interfere with the assay. | Run a control with the test compound and substrate without the enzyme to check for direct interference with the detection method. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the pH-dependent structure-dynamics-function relationship of human renin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-pepstatin degradation and how to prevent it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Acetyl-pepstatin and to offer solutions for preventing its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of aspartic proteases. It is a modified pentapeptide containing the unusual amino acid statine. Its primary mechanism of action involves binding tightly to the active site of aspartic proteases, such as HIV-1 and HIV-2 proteases, thereby preventing the cleavage of their target protein substrates. The N-terminal acetylation enhances its stability by protecting it from degradation by aminopeptidases.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability and shelf-life, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 24 months | Keep desiccated. |
| Stock Solution | -20°C | Up to 2 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO) or methanol. For example, to prepare a 1 mM stock solution, you can dissolve an appropriate amount of this compound in DMSO. It's crucial to ensure the powder is completely dissolved before use. For some peptides of this class, gentle warming (up to 60°C) and the addition of a small amount of acetic acid can aid dissolution in alcohols, though this should be tested cautiously.[1][2]
Q4: What are the primary causes of this compound degradation in an experimental setting?
A4: The main cause of this compound degradation is hydrolysis of its peptide bonds.[1][2] This can be influenced by several factors:
-
pH: Extreme pH conditions (highly acidic or alkaline) can accelerate hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Enzymatic Degradation: Although the acetyl group offers protection, residual protease activity in complex biological samples could potentially lead to degradation.
-
Microbial Contamination: Improper handling of aqueous solutions can lead to microbial growth, which can degrade the peptide.
Q5: How can I detect degradation of my this compound solution?
A5: A visual indication of hydrolysis in a stock solution of a related compound, Pepstatin A, is the solution turning yellow.[1][2] For a more quantitative assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify the intact this compound from its degradation products.
Troubleshooting Guides
Problem: Loss of inhibitory activity in my assay.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound stock solution. | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of the stock solution at -20°C in aliquots. Avoid multiple freeze-thaw cycles. |
| Improper dilution of stock solution. | Verify the dilution calculations and ensure the final concentration in the assay is correct. Prepare fresh dilutions for each experiment. |
| Interaction with other components in the assay buffer. | Review the composition of your assay buffer. High concentrations of certain additives may affect the stability or activity of this compound. |
Problem: Precipitate observed in the this compound solution upon dilution in an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low solubility in aqueous buffers. | This compound has limited solubility in water. When diluting from a DMSO or methanol stock, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to be tolerated by your experimental system but high enough to maintain solubility. It may be necessary to optimize the final solvent concentration. |
| pH of the buffer. | The pH of the buffer can affect the solubility of the peptide. Test the solubility in buffers with slightly different pH values if your experiment allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the lyophilized powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an RP-HPLC method to separate this compound from its potential degradation products.[4][5][6]
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Inject a standard solution of intact this compound to determine its retention time.
-
Inject the samples from the forced degradation study (Protocol 1).
-
Analyze the chromatograms to identify peaks corresponding to degradation products, which should be well-resolved from the peak of the intact this compound.
Visualizations
Caption: Key strategies for preventing this compound degradation.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
Acetyl-Pepstatin Technical Support Center: Troubleshooting and FAQs
Welcome to the Acetyl-Pepstatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential interference with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, high-affinity inhibitor of aspartic proteases. It functions as a classical inhibitor, binding to the active site of enzymes such as HIV-1 protease, HIV-2 protease, pepsin, renin, and cathepsin D.[1] Its inhibitory activity is crucial for studying the roles of these proteases in various biological processes.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in phosphate-buffered saline (PBS) up to 2 mg/mL. For higher concentrations, dissolving in an organic solvent like DMSO or ethanol is recommended.[1] Lyophilized this compound should be stored at -20°C and is stable for up to 24 months. Once reconstituted in a solvent, it should be stored at -20°C and used within 2 months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1]
Troubleshooting Guides for Downstream Applications
The presence of this compound in your samples can potentially interfere with common downstream assays. Below are troubleshooting guides for several key applications.
Protein Quantification Assays
The peptide nature of this compound can lead to inaccurate protein concentration measurements with certain colorimetric assays.
Issue: Inaccurate protein concentration readings.
Potential Cause: this compound, being a peptide, can react with the assay reagents, leading to an overestimation of the protein concentration. This is particularly relevant for assays that detect peptide bonds.
Troubleshooting:
-
Assay Selection:
-
Bradford Assay: This assay is based on the binding of Coomassie dye to proteins, primarily to arginine and lysine residues.[2] Since this compound is a small peptide, its contribution to the signal may be less significant compared to copper-based methods. However, interference can still occur.[3]
-
Bicinchoninic Acid (BCA) Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the detection of Cu¹⁺ with BCA.[4] The peptide backbone of this compound can contribute to the signal, leading to inflated protein concentration readings.[5][6]
-
Absorbance at 280 nm (A280): This method is based on the absorbance of aromatic amino acids (tryptophan and tyrosine).[7][8] Since this compound does not contain these residues, its direct interference with A280 readings is minimal. However, this method is only suitable for purified protein samples with a known extinction coefficient.[9]
-
-
Sample Preparation:
-
Dilution: If the protein concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.
-
Protein Precipitation: Precipitating the protein using methods like trichloroacetic acid (TCA) or acetone precipitation can effectively separate the protein from the soluble this compound.[10][11] The protein pellet can then be resuspended in a compatible buffer for quantification.
-
Dialysis/Ultrafiltration: For larger sample volumes, dialysis or ultrafiltration can be used to remove the small molecular weight this compound.
-
Table 1: Summary of Potential Interference and Mitigation Strategies for Protein Quantification Assays
| Assay | Potential for Interference by this compound | Recommended Mitigation Strategies |
| Bradford | Moderate | Dilution, Protein Precipitation, Use of appropriate controls |
| BCA | High | Protein Precipitation, Dialysis/Ultrafiltration, Use of alternative assays |
| A280 | Low (direct), High (indirect from contaminants) | Use for pure protein samples, Buffer blank correction |
Cell-Based Assays (Viability, Cytotoxicity, Apoptosis)
This compound is generally used as a protease inhibitor in cell culture experiments. However, it is crucial to determine its potential direct effects on the cells and the assays themselves.
Issue: Altered results in cell viability, cytotoxicity, or apoptosis assays.
Potential Causes:
-
Direct effects on cell health: Although generally considered non-toxic at typical working concentrations, high concentrations or prolonged exposure to this compound could potentially affect cell proliferation or viability.[12][13]
-
Interference with assay chemistry: this compound may interact with assay components.
Troubleshooting:
-
MTT/XTT Assays: These assays measure metabolic activity by the reduction of a tetrazolium salt.[14] Some compounds can directly affect the reductase enzymes or the stability of the formazan product, leading to inaccurate viability readings.[15][16] It is essential to run a control with this compound alone (no cells) to check for any direct reduction of the tetrazolium salt.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells.[17] Protease inhibitors are sometimes included in LDH assay protocols to prevent the degradation of LDH, but it's important to ensure that this compound itself does not interfere with the enzymatic reaction that measures LDH activity.[18]
-
Apoptosis Assays: For assays that measure caspase activity, it is unlikely that this compound, an aspartic protease inhibitor, will directly inhibit these cysteine proteases. However, some studies have shown that pepstatin A can delay apoptosis, suggesting a potential biological effect that needs to be considered when interpreting results.[12][19]
Experimental Protocol: Determining the Non-Interfering Concentration of this compound in a Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
This compound Titration: Prepare a serial dilution of this compound in the cell culture medium, ranging from the intended experimental concentration to several-fold higher.
-
Treatment: Add the different concentrations of this compound to the cells. Include wells with cells and medium only (negative control) and wells with medium and this compound only (background control).
-
Incubation: Incubate for the intended duration of your experiment.
-
MTT Assay: Perform the MTT assay according to the manufacturer's protocol.
-
Data Analysis: Subtract the background absorbance (medium with this compound) from the absorbance of the treated cells. Compare the viability of cells treated with different concentrations of this compound to the untreated control. The highest concentration that does not significantly affect cell viability is considered safe for your experiments.
Diagram 1: Workflow for Assessing this compound Interference in Cell-Based Assays
Caption: Workflow to determine the optimal, non-interfering concentration of this compound.
Mass Spectrometry (MS)
Small molecules like this compound can interfere with MS analysis by suppressing the ionization of target peptides or by appearing as contaminants in the spectra.
Issue: Poor quality MS data, including ion suppression and contaminant peaks.
Potential Cause: this compound can co-elute with peptides of interest and compete for ionization, leading to reduced signal intensity for the target peptides. It can also be directly detected, adding complexity to the spectra.
Troubleshooting:
-
Sample Cleanup: It is crucial to remove this compound before MS analysis.
-
Solid-Phase Extraction (SPE): C18-based SPE is a common method for desalting and concentrating peptides while removing small, polar molecules. The hydrophobic nature of this compound may lead to its retention on the C18 resin, so careful optimization of washing and elution steps is necessary.
-
Precipitation: As mentioned for protein assays, protein/peptide precipitation can be an effective way to separate them from soluble inhibitors.[20]
-
Size Exclusion Chromatography (SEC): For complex samples, SEC can be used to separate peptides from smaller molecules like this compound.
-
Experimental Protocol: Removal of this compound using C18 Spin Columns
-
Column Equilibration: Equilibrate a C18 spin column according to the manufacturer's instructions, typically with a high organic solvent (e.g., 100% acetonitrile) followed by an aqueous, acidic solution (e.g., 0.1% trifluoroacetic acid in water).
-
Sample Loading: Acidify your peptide sample containing this compound and load it onto the equilibrated C18 column.
-
Washing: Wash the column with an aqueous, acidic solution to remove salts and other hydrophilic contaminants. To remove this compound, an intermediate wash with a low percentage of organic solvent might be necessary, but this needs to be optimized to avoid premature elution of target peptides.
-
Elution: Elute the bound peptides using a higher concentration of organic solvent (e.g., 50-80% acetonitrile in 0.1% trifluoroacetic acid).
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable buffer for MS analysis.
Diagram 2: Troubleshooting Logic for Mass Spectrometry Analysis
Caption: Decision tree for troubleshooting this compound interference in mass spectrometry.
Immunoassays (ELISA and Western Blotting)
Direct interference of this compound with antibody-antigen interactions is unlikely. However, its presence could have indirect effects.
Issue: Inconsistent or unexpected results in ELISA or Western Blotting.
Potential Causes:
-
Protein Degradation: If this compound is used to prevent the degradation of a target protein by aspartic proteases, its absence could lead to lower signals.
-
Sample Matrix Effects: The overall composition of the sample, including the presence of inhibitors, can sometimes affect the performance of these assays.
Troubleshooting:
-
Consistent Sample Preparation: Ensure that this compound is present at the same concentration in all relevant samples and controls to maintain a consistent sample matrix.
-
Controls: Include appropriate controls, such as a sample with the target protein but without this compound (if degradation is not an issue), to assess any baseline effects of the inhibitor.
-
Washing Steps: Thorough washing steps in both ELISA and Western blotting protocols are usually sufficient to remove any unbound this compound, minimizing its potential for interference.
This technical support center provides a starting point for addressing potential issues with this compound in your experiments. As with any reagent, proper controls and validation are key to obtaining reliable and reproducible results.
References
- 1. Pepstatin A | Cell Signaling Technology [cellsignal.com]
- 2. Bradford protein assay | Abcam [abcam.com]
- 3. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. peakproteins.com [peakproteins.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetate-induced apoptosis in colorectal carcinoma cells involves lysosomal membrane permeabilization and cathepsin D release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overexpression of both catalytically active and -inactive cathepsin D by cancer cells enhances apoptosis-dependent chemo-sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of Acetyl-pepstatin for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of Acetyl-pepstatin for experimental use.
Troubleshooting Guide
Researchers may occasionally encounter issues with dissolving this compound. This guide provides a systematic approach to resolving these problems.
Problem: this compound fails to dissolve or forms a precipitate.
This is a common issue arising from the hydrophobic nature of this compound. The choice of solvent and dissolution technique is critical.
Troubleshooting Workflow
The following workflow diagram outlines the steps to take when encountering dissolution problems with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound, a hydrophobic peptide, is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and methanol are highly recommended for preparing stock solutions.[1][2] For very hydrophobic peptides, dissolving in a small amount of DMSO first, followed by dilution with water, can be effective.[1]
Q2: My high-purity this compound won't dissolve in pure methanol or DMSO. Why?
A2: Higher purity forms of pepstatins can sometimes be less soluble in pure organic solvents. In such cases, the addition of a small amount of acid is necessary. A common recommendation is to dissolve the compound in a 9:1 mixture of methanol and acetic acid.
Q3: Can I heat the solution to aid dissolution?
A3: Yes, gentle heating can facilitate the dissolution of this compound. Solutions can be warmed up to 60°C without causing decomposition of the peptide.[3]
Q4: My this compound precipitated when I diluted the stock solution in my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution into neutral or acidic aqueous buffers is a known issue.[3] To avoid this, it is recommended to dilute the organic stock solution into an aqueous buffer with a slightly alkaline pH.[3]
Q5: What are the recommended storage conditions for this compound solutions?
A5: Once dissolved, stock solutions should be stored at -20°C. A 1 mM solution in methanol or DMSO is reported to be stable for months at this temperature.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] If the solution turns yellow, it may indicate hydrolysis, and it should be discarded.[2]
Q6: One datasheet mentions solubility in PBS, is this correct?
A6: While most sources indicate poor solubility in aqueous buffers at neutral pH, at least one supplier reports solubility of this compound in PBS up to 2 mg/ml. This could be due to differences in the specific formulation or purity of the compound. If you are using a product that specifies PBS solubility, it is best to follow the manufacturer's instructions. However, if you encounter issues, reverting to an organic solvent for the initial stock solution is the recommended troubleshooting step.
Data Summary
The following table summarizes the solubility and recommended concentrations for this compound.
| Solvent/System | Recommended Concentration | Notes |
| DMSO | 1 mM to 25 mg/mL | A common and effective solvent for stock solutions.[2][4][5][6][7] |
| Methanol | 1 mg/mL to 1 mM | Often used for stock solutions.[7] |
| Ethanol | 1-2 mg/mL | May require heating to fully dissolve. |
| Methanol / Acetic Acid (9:1 v/v) | 1 mg/mL | Recommended for high-purity preparations that are insoluble in pure methanol or DMSO.[3] |
| PBS | Up to 2 mg/mL | Reported by some suppliers, but may not be universally applicable. |
Working Concentration: A typical effective working concentration in experimental assays is 1 µM.[6]
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound (M.Wt: ~644 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 1 mM solution, you will need approximately 0.644 mg of this compound per 1 mL of DMSO. Adjust the amounts based on your desired stock volume. For example, for 5 mg of this compound, you would add approximately 7.77 mL of DMSO.
-
Weighing: Carefully weigh the desired amount of this compound powder and place it in a sterile tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 45-60°C water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term stability.[3][4]
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Methanol/Acetic Acid
Materials:
-
This compound
-
Methanol, anhydrous
-
Glacial acetic acid
-
Sterile tubes
Procedure:
-
Solvent Preparation: Prepare the dissolving solvent by mixing methanol and glacial acetic acid in a 9:1 ratio (e.g., 9 mL methanol + 1 mL acetic acid).
-
Weighing: Weigh 1 mg of this compound and place it into a sterile tube.
-
Dissolution: Add 1 mL of the prepared methanol/acetic acid solvent to the tube.
-
Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming can be applied if needed.
-
Storage: Store the stock solution in aliquots at -20°C.
Signaling Pathway Visualization
This compound is a potent inhibitor of aspartic proteases, such as HIV protease and Cathepsin D. It functions by binding to the active site of the enzyme, thereby blocking its catalytic activity and preventing the cleavage of its target substrates.
Caption: Inhibition of an aspartic protease by this compound.
References
Validation & Comparative
Acetyl-pepstatin vs. Pepstatin A: A Comparative Guide to Potency
In the landscape of aspartic protease inhibitors, both Acetyl-pepstatin and Pepstatin A are prominent members, widely utilized by researchers in fields ranging from biochemistry to drug development. Their efficacy as inhibitors is primarily attributed to the presence of the unusual amino acid statine, which mimics the tetrahedral transition state of peptide bond hydrolysis. This guide provides a detailed comparison of the potency of this compound and Pepstatin A against several key aspartic proteases, supported by experimental data and detailed methodologies.
Potency Comparison: A Quantitative Overview
The inhibitory potential of this compound and Pepstatin A is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following table summarizes the available data for their activity against several common aspartic proteases.
| Inhibitor | Target Protease | Potency (Ki) | Potency (IC50) | Reference |
| Pepstatin A | Pepsin | ~ 0.1 nM | < 5 µM | [1][2] |
| Human Renin | ~ 15-17 µM | [2][3] | ||
| Cathepsin D | < 40 µM | [2] | ||
| HIV-1 Protease | ~ 2 µM | [2] | ||
| This compound | Pepsin (porcine) | 7.3 µM (dissociation constant) | [4] | |
| HIV-1 Protease | 20 nM | [5] | ||
| HIV-2 Protease | 5 nM | [5] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions (e.g., pH, substrate concentration, enzyme source) across different studies. The data presented here is for comparative purposes and highlights the general potency of each inhibitor.
Based on the available data, Pepstatin A demonstrates exceptionally high potency against pepsin , with a Ki in the picomolar range.[1] In a direct comparison against HIV-1 protease, This compound was found to be a substantially more potent inhibitor than Pepstatin A .[5] For other proteases like renin and cathepsin D, Pepstatin A shows inhibitory activity in the micromolar range.[2]
Mechanism of Inhibition: The Role of Statine
The inhibitory activity of both this compound and Pepstatin A is centered around the unique amino acid, statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The hydroxyl group of the statine residue mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by aspartic proteases. This transition-state analog binds tightly to the active site of the enzyme, effectively blocking substrate access and inhibiting its catalytic activity.
Caption: Mechanism of aspartic protease inhibition by statine-containing peptides.
Experimental Protocols
The determination of inhibitory potency (Ki or IC50) is crucial for comparing inhibitors. Below are detailed methodologies for conducting in vitro protease inhibition assays.
Determination of IC50 using a Spectrophotometric Assay
This protocol describes a general method for determining the IC50 value of an inhibitor against a protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified protease
-
Specific chromogenic or fluorogenic substrate for the protease
-
Assay buffer (optimized for the specific protease, e.g., specific pH)
-
Inhibitor stock solution (e.g., in DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of the inhibitor (e.g., this compound or Pepstatin A) in the assay buffer. It is recommended to perform a 10-fold serial dilution to cover a wide range of concentrations.
-
Prepare the substrate solution at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the protease solution to each well.
-
Add an equal volume of the different inhibitor dilutions to the respective wells. Include a control well with assay buffer instead of the inhibitor (for 100% enzyme activity) and a blank well with assay buffer only (for background subtraction).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Activity:
-
Add a fixed volume of the substrate solution to all wells to start the reaction.
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance or fluorescence at regular intervals for a specific period (e.g., 30-60 minutes) at the appropriate wavelength for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.
-
Normalize the reaction velocities to the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determination of Ki (Inhibition Constant)
The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined through kinetic studies by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Determine Michaelis-Menten Constant (Km):
-
First, determine the Km of the enzyme for its substrate in the absence of the inhibitor by measuring the initial reaction rates at various substrate concentrations.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to obtain Vmax and Km.
-
-
Perform Inhibition Studies:
-
Repeat the kinetic measurements at a fixed enzyme concentration and varying substrate concentrations in the presence of several fixed concentrations of the inhibitor.
-
-
Data Analysis (e.g., Dixon Plot):
-
Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration.
-
For a competitive inhibitor, the lines will intersect at a point where -[I] = Ki.
-
Caption: General workflow for determining protease inhibitor potency.
Conclusion
Both this compound and Pepstatin A are potent inhibitors of aspartic proteases, with their efficacy varying depending on the specific enzyme. Pepstatin A exhibits remarkable potency against pepsin. Conversely, this compound has been shown to be a more powerful inhibitor of HIV-1 protease. The choice between these two inhibitors will ultimately depend on the target protease and the specific requirements of the research application. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess and compare the potency of these and other protease inhibitors in their own experimental settings.
References
- 1. Transition State Analogs in Enzymology - Edubirdie [edubirdie.com]
- 2. apexbt.com [apexbt.com]
- 3. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
Comparing the efficacy of Acetyl-pepstatin with other aspartic protease inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Acetyl-pepstatin with other significant aspartic protease inhibitors. The information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs and to provide valuable data for drug development professionals. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways.
Introduction to Aspartic Proteases and Their Inhibition
Aspartic proteases are a class of proteolytic enzymes characterized by the presence of two highly conserved aspartic acid residues in their active site, which are crucial for their catalytic activity.[1] These enzymes play critical roles in a wide range of physiological and pathological processes, including digestion (pepsin), blood pressure regulation (renin), and viral replication (HIV protease).[1][2] Consequently, inhibitors of aspartic proteases are vital tools in research and have been successfully developed as therapeutic agents for various diseases, most notably HIV/AIDS.[3][4]
Among the well-known aspartic protease inhibitors is Pepstatin A, a naturally occurring pentapeptide.[5] this compound is a derivative of Pepstatin A and is also recognized as a potent inhibitor of this enzyme class.[6] This guide will compare the inhibitory efficacy of this compound with Pepstatin A and other clinically relevant aspartic protease inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of different compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available data for this compound and other selected aspartic protease inhibitors against various aspartic proteases.
| Inhibitor | Target Protease | IC50 | Ki | pH of Assay | Reference |
| This compound | HIV-1 Protease | - | 20 nM | 4.7 | [6] |
| HIV-2 Protease | - | 5 nM | 4.7 | [6] | |
| Pepstatin A | Pepsin | 0.40 µM | - | Not Specified | [7] |
| Cathepsin D | < 40 µM | - | Not Specified | [5] | |
| Cathepsin D (human MCF7 cells) | 0.005 µM | - | Not Specified | [8] | |
| Cathepsin E (human MDA-MB-231 cells) | 0.0001 µM | - | 6.6 | [8] | |
| Renin (human) | ~15 µM | - | Not Specified | [5] | |
| HIV Protease | ~2 µM | - | Not Specified | [5] | |
| Ritonavir | HIV-1 Protease | - | - | - | [4] |
| Lopinavir | HIV-1 Protease | - | - | - | [9][10] |
| Candida albicans Secreted Aspartic Protease (Sap2) | 58.7 µM | - | 4.0 | [1] |
Note: The efficacy of inhibitors can be highly dependent on the specific assay conditions, particularly pH. Direct comparison of values from different studies should be made with caution.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to comparing the efficacy of enzyme inhibitors. Below are detailed methodologies for commonly used assays for determining aspartic protease activity and inhibition.
Colorimetric Aspartic Protease Assay using Hemoglobin Substrate
This method is a classical approach to measure the activity of acid proteases like pepsin.
Principle: The protease cleaves hemoglobin into smaller peptides. The undigested hemoglobin is then precipitated with trichloroacetic acid (TCA), and the amount of soluble peptides in the supernatant is quantified by measuring their absorbance, often after reaction with a colorimetric reagent like Folin & Ciocalteu's phenol reagent.
Materials:
-
50 mM Potassium Phthalate Buffer, pH 2.8 at 37°C
-
2.5% (w/v) Bovine Hemoglobin Solution
-
110 mM Trichloroacetic Acid (TCA)
-
Folin & Ciocalteu's Phenol Reagent
-
500 mM Sodium Carbonate Solution
-
L-Tyrosine Standard Solution (for standard curve)
-
Aspartic protease enzyme solution (e.g., pepsin)
-
Inhibitor stock solutions (e.g., this compound)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, pipette the desired volume of inhibitor solution or vehicle control.
-
Add 500 µL of the 2.5% hemoglobin substrate solution to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes to bring them to the reaction temperature.
-
Initiate Reaction: Add the aspartic protease enzyme solution to each tube to start the reaction. The final volume should be consistent across all tubes.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding 1.0 mL of 110 mM TCA. This will precipitate the undigested hemoglobin.
-
Vortex the tubes and incubate at room temperature for 10 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated hemoglobin.
-
Quantify Soluble Peptides:
-
Carefully transfer a defined volume of the supernatant to a new tube.
-
Add 500 µL of 500 mM Sodium Carbonate solution.
-
Add 100 µL of Folin & Ciocalteu's reagent and mix immediately.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at a wavelength of 660-680 nm using a spectrophotometer.[11][12]
-
Calculations: Create a standard curve using the L-Tyrosine standard solution. Determine the concentration of tyrosine equivalents in the samples from the standard curve. The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the control (no inhibitor).
Fluorometric Aspartic Protease Assay
This method offers higher sensitivity and is suitable for high-throughput screening of inhibitors.
Principle: This assay utilizes a fluorogenic substrate, which is a peptide containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Assay Buffer (e.g., Tris-HCl, pH adjusted to the optimum for the specific protease)
-
Fluorogenic substrate (e.g., a peptide with EDANS as the fluorophore and Dabcyl as the quencher)[13]
-
Aspartic protease enzyme solution
-
Inhibitor stock solutions
-
A fluorescence microplate reader
Procedure:
-
Plate Setup: In a 96-well or 384-well microplate, add the desired concentrations of the inhibitor or vehicle control.
-
Add the fluorogenic substrate to each well.
-
Initiate Reaction: Add the aspartic protease enzyme solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., ~340 nm excitation and ~490 nm emission for EDANS).[13]
-
Monitor the increase in fluorescence intensity over time.
-
Calculations: The initial rate of the reaction (slope of the fluorescence intensity versus time curve) is determined for each inhibitor concentration. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To understand the broader biological context of aspartic protease inhibition, it is crucial to visualize their roles in key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for inhibitor screening.
Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, is the rate-limiting enzyme in this pathway.
References
- 1. Repositioning Lopinavir, an HIV Protease Inhibitor, as a Promising Antifungal Drug: Lessons Learned from Candida albicans—In Silico, In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. ubpbio.com [ubpbio.com]
- 4. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessing the Efficacy of Lopinavir/Ritonavir-Based Preferred and Alternative Second-Line Regimens in HIV-Infected Patients: A Meta-Analysis of Key Evidence to Support WHO Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Assessing the Efficacy of Lopinavir/Ritonavir-Based Preferred and Alternative Second-Line Regimens in HIV-Infected Patients: A Meta-Analysis of Key Evidence to Support WHO Recommendations [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Characterization of a novel aspartic protease from Trichoderma asperellum for the preparation of duck blood peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition of Cathepsin D: Evaluating Acetyl-pepstatin and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Acetyl-pepstatin and other notable inhibitors of cathepsin D. The following sections detail experimental data, outline laboratory protocols for inhibitor validation, and visualize the underlying molecular pathways.
Cathepsin D is a lysosomal aspartic protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been implicated in various pathological processes, including cancer progression and neurodegenerative disorders. Consequently, the identification and characterization of potent and specific cathepsin D inhibitors are of significant interest in therapeutic development. This compound, a derivative of the naturally occurring pentapeptide pepstatin, is recognized as a potent inhibitor of aspartic proteases. This guide serves to validate its inhibitory effect on cathepsin D by comparing it with other known inhibitors.
Performance Comparison of Cathepsin D Inhibitors
| Inhibitor | Type | IC50 | Ki | Reference(s) |
| Pepstatin A | Peptide | < 1 nM - 5 µM | ~0.5 nM | [3][4][5] |
| Lactoyl-pepstatin | Peptide | - | ~100 nM | [2] |
| Compound 14 (β-naphthyl derivative) | Small Molecule | 0.6 nM | - | [3] |
| Gallic acid derivative (30a) | Small Molecule | 60 µM | - | [3] |
| Gallic acid derivative (30b) | Small Molecule | 140 µM | - | [3] |
| ZINC12198861 | Small Molecule | - | - | [6] |
| ZINC2438311 | Small Molecule | - | - | [6] |
| ZINC14533276 | Small Molecule | - | - | [6] |
Experimental Protocols
Fluorometric Assay for Cathepsin D Inhibitory Activity
This protocol provides a general framework for determining the inhibitory activity of compounds like this compound against cathepsin D using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin D
-
Cathepsin D substrate (e.g., a quenched fluorogenic peptide such as Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)
-
Assay buffer (e.g., 100 mM Sodium Acetate, pH 3.5-5.5)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant cathepsin D in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in assay buffer.
-
Prepare a serial dilution of the inhibitor compound in the assay buffer. Also, prepare a vehicle control containing the same concentration of solvent as the inhibitor dilutions.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in duplicate:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Control (No Inhibitor): Cathepsin D enzyme, assay buffer, and vehicle.
-
Inhibitor: Cathepsin D enzyme, and the serially diluted inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the cathepsin D substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Context
To better understand the experimental validation and the biological relevance of cathepsin D inhibition, the following diagrams illustrate the experimental workflow and a key signaling pathway involving this enzyme.
Caption: Experimental workflow for validating cathepsin D inhibition.
Caption: Cathepsin D's role in the intrinsic apoptosis pathway.
References
- 1. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Acetyl-pepstatin: A Comparative Guide to its Cross-reactivity with Other Protease Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Acetyl-pepstatin, a well-established aspartic protease inhibitor, with other major protease families. The information presented herein is intended to assist researchers in designing experiments, interpreting results, and developing novel therapeutic agents.
Introduction to this compound and Protease Families
This compound is a potent, reversible inhibitor of aspartic proteases (also known as acid proteases). Its inhibitory activity is primarily attributed to the presence of the unusual amino acid statine, which mimics the transition state of peptide bond hydrolysis catalyzed by these enzymes.[1] Proteases are broadly classified into six major families based on the catalytic residue in their active site: aspartic, serine, cysteine, threonine, glutamic, and metalloproteases. This classification is crucial for understanding the specificity and potential off-target effects of protease inhibitors.
Cross-reactivity Profile of this compound
This compound exhibits a high degree of selectivity for aspartic proteases. Extensive research has demonstrated its potent inhibitory activity against various aspartic proteases, including those from viral and mammalian sources.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the known inhibitory constants (Ki) of this compound and its close analog, Pepstatin A, against various proteases. The data underscores the high affinity for aspartic proteases and the lack of significant inhibition of other protease families.
| Protease Family | Representative Protease | Inhibitor | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) |
| Aspartic Proteases | HIV-1 Protease | This compound | 13 nM[2], 20 nM[3] | Not Reported |
| HIV-2 Protease | This compound | 5 nM[3] | Not Reported | |
| XMRV Protease | This compound | 712 nM[2] | Not Reported | |
| Pepsin | Pepstatin A | ~0.1 nM[1] | 4.5 nM (hemoglobin-pepsin assay)[4] | |
| Cathepsin D | Pepstatin A | Not Reported | < 5 µM[5] | |
| Renin | Pepstatin A | Not Reported | ~15 µM[5] | |
| Serine Proteases | Trypsin | This compound | Not Reported | Not Reported (Considered not to inhibit) |
| Chymotrypsin | This compound | Not Reported | Not Reported (Considered not to inhibit) | |
| Cysteine Proteases | Papain | This compound | Not Reported | Not Reported (Considered not to inhibit) |
| Cathepsin B | This compound | Not Reported | Not Reported (Considered not to inhibit) | |
| Metalloproteases | Matrix Metalloproteinases (MMPs) | This compound | Not Reported | Not Reported (Considered not to inhibit) |
| Threonine Proteases | Proteasome | This compound | Not Reported | Not Reported (Considered not to inhibit) |
Note: The lack of reported Ki or IC50 values for serine, cysteine, metallo, and threonine proteases is a strong indicator of this compound's high selectivity. In many studies, pepstatin is used as a negative control when studying other protease families due to its known specificity. For instance, one study demonstrated that pepstatin did not inhibit the activity of cysteine proteases.[6]
Experimental Protocols for Assessing Protease Inhibition
A widely used method for determining the potency and selectivity of protease inhibitors is the Fluorescence Resonance Energy Transfer (FRET)-based assay . This continuous kinetic assay offers high sensitivity and is amenable to high-throughput screening.
Principle of the FRET-based Protease Inhibition Assay
A FRET-based assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the protease activity. An inhibitor will slow down the rate of substrate cleavage, resulting in a lower fluorescent signal.
Detailed Methodology
1. Reagents and Materials:
- Purified protease of interest
- FRET peptide substrate specific for the protease
- This compound (or other inhibitor) stock solution (typically in DMSO)
- Assay buffer (e.g., Tris-HCl or MES buffer at the optimal pH for the protease)
- 96-well black microplate
- Fluorescence microplate reader
2. Experimental Procedure:
- Prepare Reagent Solutions:
- Dilute the purified protease to the desired working concentration in the assay buffer.
- Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) without the inhibitor.
- Dilute the FRET peptide substrate to its working concentration in the assay buffer.
- Assay Setup:
- Add a fixed volume of the protease solution to each well of the 96-well plate.
- Add the serially diluted this compound or vehicle control to the respective wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the Reaction:
- Add the FRET peptide substrate to all wells to start the enzymatic reaction.
- Kinetic Measurement:
- Immediately place the microplate in a fluorescence plate reader.
- Measure the fluorescence intensity at regular intervals over a specific period (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths should be set according to the specific fluorophore and quencher pair used in the FRET substrate.
- Data Analysis:
- Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
- Plot the initial velocity as a function of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the protease activity, by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetyl Pepstatin | CAS 11076-29-2 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agscientific.com [agscientific.com]
- 6. Activity Profiling of Papain-Like Cysteine Proteases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acetyl-pepstatin and Other HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Acetyl-pepstatin and a range of clinically significant HIV protease inhibitors. The following sections detail the biochemical potency, experimental methodologies for inhibitor evaluation, and the broader context of HIV-1 protease inhibition.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this aspartic protease is a cornerstone of highly active antiretroviral therapy (HAART). This compound, a modified pentapeptide, is a known inhibitor of aspartic proteases. This guide provides a head-to-head comparison of its in vitro efficacy against that of established HIV-1 protease inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and several FDA-approved HIV protease inhibitors against HIV-1 protease are summarized below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are compiled from various scientific sources. It is important to note that direct comparison of absolute values across different studies can be influenced by variations in experimental conditions.
| Inhibitor | Type | Ki (HIV-1 Protease) | IC50 (HIV-1 Protease) |
| This compound | Peptide Derivative | 13 nM[1], 20 nM | Not Widely Reported |
| Saquinavir | Peptidomimetic | 0.5 - 6.0 nM[2] | 2.5 nM[2], 37.7 nM[3][4] |
| Ritonavir | Peptidomimetic | ~0.02 µM (EC50)[5] | Not Widely Reported |
| Indinavir | Peptidomimetic | Not Widely Reported | 25 - 100 nM[6] |
| Nelfinavir | Peptidomimetic | 2 nM[7][8] | Not Widely Reported |
| Lopinavir | Peptidomimetic | 1.3 - 3.6 pM[9] | ~17 nM (EC50)[4] |
| Atazanavir | Aza-peptidomimetic | 2.66 nM[10] | 2.6 - 5.3 nM (EC50)[10] |
| Darunavir | Non-peptidic | Not Widely Reported | 3 nM[11], 1 - 2 nM (EC50)[3][4] |
Experimental Protocols
The determination of inhibitor potency against HIV-1 protease is typically conducted using enzymatic and cell-based assays. Below are detailed methodologies for two common experimental approaches.
In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the direct inhibition of purified HIV-1 protease activity using a fluorogenic substrate.
a. Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compounds (e.g., this compound, other PIs) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
b. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant HIV-1 protease to each well.
-
Add the serially diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by the protease separates the donor and quencher, leading to an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.
-
Determine the IC50 value by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Cell-Based HIV-1 Replication Assay
This assay assesses the ability of an inhibitor to block HIV-1 replication in a cellular context.
a. Materials:
-
A susceptible T-cell line (e.g., MT-4, CEM).
-
A laboratory-adapted strain of HIV-1.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
An assay to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter cell line).
b. Procedure:
-
Seed the T-cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
After the incubation period, quantify the extent of viral replication in the culture supernatant using a chosen method (e.g., p24 ELISA).
-
Concurrently, assess the cytotoxicity of the compounds on uninfected cells using a viability assay (e.g., MTT or XTT assay) to ensure that the observed antiviral effect is not due to cell death.
-
Calculate the EC50 (50% effective concentration) by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.
Visualizations
HIV-1 Life Cycle and the Role of Protease
The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of the viral protease in the maturation of new virions.
Caption: HIV-1 life cycle highlighting the protease-mediated maturation step.
Experimental Workflow for HIV-1 Protease Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing potential HIV-1 protease inhibitors.
Caption: Workflow for screening and identifying HIV-1 protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritonavir - Wikipedia [en.wikipedia.org]
- 6. publications.aap.org [publications.aap.org]
- 7. Nelfinavir - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. apexbt.com [apexbt.com]
Determining the IC50 of Acetyl-pepstatin for Aspartic Proteases: A Comparative Guide
For researchers in drug discovery and the broader scientific community, understanding the inhibitory potency of compounds against specific enzymes is paramount. This guide provides a comparative analysis of Acetyl-pepstatin, a known aspartic protease inhibitor, detailing its inhibitory concentration (IC50) and inhibition constant (Ki) against various proteases. This information is presented alongside data for the closely related and widely studied inhibitor, Pepstatin A, to offer a comprehensive performance benchmark.
Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the IC50 of a protease inhibitor using a Förster Resonance Energy Transfer (FRET)-based assay, a common and robust method in enzymology.
Comparative Inhibitory Activity of this compound and Pepstatin A
The following table summarizes the reported inhibitory activities of this compound and Pepstatin A against a range of aspartic proteases. It is important to distinguish between the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. In contrast, the Ki is an intrinsic measure of the inhibitor's affinity for the enzyme.
| Inhibitor | Protease | Potency (Value) | Potency Type |
| This compound | HIV-1 Protease | 20 nM | Ki[1][2] |
| This compound | HIV-2 Protease | 5 nM | Ki[1][2] |
| Pepstatin A | Human Renin | ~17 µM | IC50[3] |
| Pepstatin A | Porcine Renin | ~0.32 µM | IC50 |
| Pepstatin A | Pepsin | < 5 µM | IC50[3] |
| Pepstatin A | Cathepsin D | < 40 µM | IC50[3] |
| Pepstatin A | Cathepsin D | < 1 nM | IC50[4] |
| Pepstatin A | HIV Protease | ~2 µM | IC50[3] |
Experimental Protocol: Determination of Protease IC50 Using a FRET-Based Assay
This protocol outlines a general workflow for determining the IC50 value of an inhibitor, such as this compound, against a specific protease using a FRET-based assay. This method relies on a substrate that is labeled with two different fluorescent molecules, a donor and an acceptor. In its intact state, the proximity of the two molecules allows for FRET to occur. Upon cleavage by the protease, the donor and acceptor are separated, leading to a measurable change in the fluorescence signal.
Materials and Reagents
-
Purified protease of interest
-
FRET-based peptide substrate specific for the protease
-
This compound (or other inhibitor) of known concentration
-
Assay buffer (e.g., Tris-HCl, MES, or citrate buffer at an optimal pH for the protease)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader with appropriate excitation and emission filters
Experimental Workflow
Caption: Workflow for IC50 determination using a FRET-based protease assay.
Step-by-Step Procedure
-
Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a series of dilutions in the assay buffer to generate a range of inhibitor concentrations. It is also crucial to include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control (assay buffer only).
-
Prepare the enzyme solution: Dilute the purified protease to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the assay plate: To each well of a 96-well black microplate, add the serially diluted inhibitor solutions.
-
Pre-incubation: Add the diluted enzyme solution to each well containing the inhibitor. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
Initiate the reaction: Add the FRET substrate solution to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the fluorescence signal using a microplate reader. The excitation and emission wavelengths should be set according to the specifications of the FRET pair used in the substrate. Measurements should be taken at regular intervals over a specific period.
-
Data analysis:
-
For each inhibitor concentration, determine the initial reaction velocity by plotting the change in fluorescence over time and calculating the slope of the linear portion of the curve.
-
Normalize the reaction velocities to the no-inhibitor control (representing 100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Comparison with Alternatives
Pepstatin A is a naturally occurring and potent inhibitor of aspartic proteases and is frequently used as a reference compound.[5] As the data table indicates, Pepstatin A exhibits broad-spectrum inhibition against several key aspartic proteases. Its potency can vary significantly depending on the specific enzyme.
Beyond pepstatin and its derivatives, a wide array of other protease inhibitors exists, often categorized by their mechanism of action and the class of protease they target (e.g., serine, cysteine, or metalloprotease inhibitors). For aspartic proteases specifically, numerous synthetic inhibitors have been developed, particularly in the context of drug discovery for diseases like HIV/AIDS and Alzheimer's disease. These synthetic inhibitors can offer improved specificity and pharmacokinetic properties compared to natural products like pepstatin. The choice of inhibitor will ultimately depend on the specific research application, including the target protease and the desired level of selectivity.
References
Verifying the Specificity of Acetyl-pepstatin in a Complex Protein Mixture: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an enzyme inhibitor is paramount to accurate experimental results and the development of targeted therapeutics. Acetyl-pepstatin, a potent inhibitor of aspartic proteases, is a valuable tool in this endeavor. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols to verify its specificity in a complex protein mixture.
Performance Comparison of Aspartic Protease Inhibitors
This compound is a classical and potent inhibitor of aspartic proteases.[1] Its mechanism of action involves mimicking the transition state of the peptide bond hydrolysis, thereby blocking the active site of the enzyme.[2][3] While highly effective, its specificity can vary across the diverse family of aspartic proteases. A direct comparison of its inhibitory activity (Ki or IC50 values) against various proteases alongside common alternatives is crucial for selecting the appropriate tool for a given research question.
| Inhibitor | Target Protease | Ki (nM) | IC50 (nM) |
| This compound | HIV-1 Protease | 13 - 20[1][4][5] | - |
| HIV-2 Protease | 5[4][5] | - | |
| XMRV Protease | 712[1] | - | |
| Pepsin | - | Potent Inhibition | |
| Renin | - | Potent Inhibition | |
| Cathepsin D | - | Potent Inhibition | |
| Pepstatin A | Pepsin | - | Potent Inhibition |
| Cathepsin D | - | Potent Inhibition | |
| Ritonavir | HIV-1 Protease | - | Sub-nanomolar |
| Porcine Pepsin | 600 | - | |
| Amprenavir (APV) | HIV-1 Protease | - | - |
| Porcine Pepsin | 300 | - | |
| Darunavir (DRV) | HIV-1 Protease | - | - |
| Porcine Pepsin | 2140 | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on experimental conditions such as pH and substrate concentration. The data presented here is for comparative purposes. "Potent Inhibition" indicates that the compound is a known strong inhibitor, but specific values were not consistently found across the reviewed literature.
Experimental Protocols for Verifying Inhibitor Specificity
To rigorously assess the specificity of this compound in a complex biological sample, such as a cell lysate, a multi-pronged approach is recommended. The following are detailed methodologies for key experiments.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This method aims to identify proteins that directly bind to this compound. By immobilizing the inhibitor on a solid support, one can "fish out" its binding partners from a complex protein mixture.
Materials:
-
This compound
-
Amine-reactive chromatography resin (e.g., NHS-activated agarose)
-
Coupling buffer (e.g., 0.1 M MOPS, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell or tissue lysate
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a high concentration of free this compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Mass spectrometer
Protocol:
-
Immobilization of this compound:
-
Dissolve this compound in the coupling buffer.
-
Incubate the amine-reactive resin with the this compound solution according to the manufacturer's instructions to covalently link the inhibitor to the beads.
-
Quench any unreacted sites on the resin using the quenching buffer.
-
Wash the resin extensively with wash buffer to remove any non-covalently bound inhibitor.
-
-
Affinity Purification:
-
Incubate the prepared cell lysate with the this compound-coupled resin for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with uncoupled resin.
-
Pack the resin into a chromatography column and wash extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins using the elution buffer. If using a pH-based elution, immediately neutralize the fractions with the neutralization buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the obtained peptide fragmentation patterns against a protein sequence database.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a specific class. This technique can provide a direct readout of the activity state of proteases in a complex mixture and can be used in a competitive format to determine inhibitor specificity.
Materials:
-
Broad-spectrum aspartic protease activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore).
-
Cell or tissue lysate.
-
This compound and other test inhibitors.
-
SDS-PAGE gels.
-
Fluorescence scanner or streptavidin-HRP for western blotting.
-
Streptavidin-agarose beads (for biotinylated probes).
-
Mass spectrometer.
Protocol:
-
Competitive Inhibition:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of this compound (or other inhibitors) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add the aspartic protease ABP to each lysate and incubate for a further 30-60 minutes.
-
-
Visualization of Active Proteases:
-
For fluorescently tagged ABPs: Separate the labeled proteins by SDS-PAGE and visualize the active proteases using a fluorescence gel scanner. A decrease in fluorescence intensity of a band in the presence of this compound indicates inhibition.
-
For biotin-tagged ABPs: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated proteins by western blot using streptavidin-HRP.
-
-
Identification of Inhibitor Targets (for biotinylated probes):
-
Enrich the ABP-labeled proteins from the lysate using streptavidin-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify the proteins by mass spectrometry as described in the AC-MS protocol. By comparing the protein profiles from the vehicle-treated and this compound-treated samples, one can identify the specific proteases that are targeted by the inhibitor.
-
Visualizing Key Concepts
To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams have been generated using Graphviz (DOT language).
Aspartic Protease Inhibition by this compound
Caption: Mechanism of aspartic protease inhibition.
Experimental Workflow for Verifying Inhibitor Specificity
Caption: Workflow for specificity verification.
By employing these robust experimental strategies and leveraging comparative data, researchers can confidently verify the specificity of this compound and make informed decisions in their studies of aspartic proteases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 5. This compound [sigmaaldrich.com]
A Comparative Analysis of Acetyl-Pepstatin Derivatives in Pepsin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Acetyl-pepstatin derivatives and related analogues concerning their inhibitory potency against pepsin, a key aspartic protease. The data presented is curated from multiple scientific studies to aid in structure-activity relationship (SAR) analysis and the design of novel pepsin inhibitors.
Quantitative Comparison of Pepsin Inhibitors
The inhibitory activities of this compound derivatives and other pepstatin analogues are typically quantified by their inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for several statine-containing compounds against pepsin.
| Inhibitor | Structure | Ki (M) | Reference |
| Pepstatin | Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine | ~1 x 10⁻¹⁰ | [1] |
| N-acetyl-statine | Acetyl-statine | 1.2 x 10⁻⁴ | [1] |
| N-acetyl-alanyl-statine | Acetyl-L-alanyl-statine | 5.65 x 10⁻⁶ | [1] |
| N-acetyl-valyl-statine | Acetyl-L-valyl-statine | 4.8 x 10⁻⁶ | [1] |
| Iva-Val-(3S,4S)-Sta-Ala-NHiC₅H₁₁ | Isovaleryl-L-valyl-(3S,4S)-statyl-L-alanine isoamylamide | 1 x 10⁻⁹ | |
| Iva-Val-(3S,4S)-AHPPA-Ala-NHiC₅H₁₁ | Isovaleryl-L-valyl-(3S,4S)-AHPPA-L-alanine isoamylamide | 0.9 x 10⁻⁹ | |
| H₂N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe | H₂N-Phenylalanyl-Glycyl-Valyl-(S,S)-statyl-Alanyl-Phenylalanine-OMe | < 1 x 10⁻⁹ | |
| H₂N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMe | H₂N-Phenylalanyl-Glycyl-Histidyl-(S,S)-statyl-Alanyl-Phenylalanine-OMe | 1.5 x 10⁻⁷ |
Note: AHPPA stands for 4-amino-3-hydroxy-5-phenylpentanoic acid. The inhibitory potency can be influenced by the specific amino acid residues flanking the core statine unit. For instance, the presence of a valine residue in N-acetyl-valyl-statine results in stronger inhibition compared to N-acetyl-alanyl-statine.[1] More complex peptide analogues that better mimic the substrate of pepsin exhibit significantly lower Ki values, indicating tighter binding to the enzyme's active site.
Experimental Protocols
The determination of pepsin inhibition by this compound derivatives is commonly performed using spectrophotometric or fluorescence-based assays.
Spectrophotometric Pepsin Inhibition Assay
This method measures the enzymatic activity of pepsin by monitoring the hydrolysis of a protein substrate, typically hemoglobin. The inhibition is quantified by the reduction in the rate of substrate cleavage in the presence of an inhibitor.
Materials:
-
Pepsin from porcine gastric mucosa
-
Hemoglobin (from bovine blood)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
This compound derivative (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 280 nm
-
Water bath or incubator at 37°C
-
Centrifuge
-
pH meter
Procedure:
-
Preparation of Reagents:
-
Pepsin Solution: Prepare a stock solution of pepsin in 10 mM HCl. Dilute to the desired final concentration for the assay.
-
Hemoglobin Substrate (2% w/v): Dissolve hemoglobin in deionized water. Adjust the pH to 2.0 with HCl.
-
TCA Solution (5% w/v): Prepare a 5% solution of TCA in deionized water.
-
Inhibitor Solutions: Prepare a series of dilutions of the this compound derivative in a suitable solvent.
-
-
Assay Protocol:
-
Pre-incubate the pepsin solution with various concentrations of the inhibitor for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the hemoglobin substrate to the pre-incubated enzyme-inhibitor mixture.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin.
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides produced by pepsin activity.
-
A blank reaction containing the substrate and TCA, but with the enzyme added after TCA, should be included. A control reaction without the inhibitor is also necessary.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control reaction.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of pepsin inhibition and the experimental workflow.
Mechanism of competitive inhibition of pepsin.
Workflow for a spectrophotometric pepsin inhibition assay.
This guide offers a foundational understanding of the comparative inhibitory effects of this compound derivatives on pepsin. For in-depth research and development, it is recommended to consult the primary literature for detailed experimental conditions and further structural analogues.
References
Acetyl-pepstatin: A Reversible Inhibitor of Aspartic Proteases
For Immediate Publication
[City, State] – [Date] – In the landscape of protease inhibitor research, Acetyl-pepstatin has been characterized as a potent, reversible inhibitor of aspartic proteases. This guide provides a comparative analysis of this compound, its mechanism of action, and its performance against other inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Inhibition: A Reversible, Tight-Binding Competitor
This compound is a classical inhibitor of aspartic proteases, functioning through a reversible, competitive, and tight-binding mechanism . Its inhibitory activity is largely attributed to the presence of a unique amino acid residue, statine (4-amino-3-hydroxy-6-methylheptanoic acid), within its structure. The hydroxyl group of the statine residue mimics the tetrahedral transition state of the peptide bond hydrolysis catalyzed by aspartic proteases. This transition-state analog binds with high affinity to the active site of the enzyme, preventing the binding and cleavage of the natural substrate.
The inhibition is reversible because the binding between this compound and the enzyme's active site involves non-covalent interactions, such as hydrogen bonds and van der Waals forces. This is in contrast to irreversible inhibitors, which typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. The tight-binding nature of this compound means that it has a very low dissociation constant (Ki), indicating a high affinity for the enzyme.
Caption: Reversible competitive inhibition of an enzyme by this compound.
Comparative Analysis of Inhibitory Potency
This compound has demonstrated potent inhibition against various aspartic proteases, most notably HIV-1 protease. Its efficacy, as measured by the inhibition constant (Ki), is comparable to and in some cases more potent than its parent compound, pepstatin A, and other clinically relevant inhibitors.
| Inhibitor | Target Protease | Ki (nM) | Reference |
| This compound | HIV-1 Protease | 13 - 20 | [1][2] |
| This compound | HIV-2 Protease | 5 | [2] |
| This compound | XMRV Protease | 712 | MedchemExpress.com |
| Pepstatin A | Pepsin | ~0.1 | [3] |
| Amprenavir | HIV-1 Protease | 135 (pM) | [4] |
| Darunavir | HIV-1 Protease | 10 (pM) | [4] |
| Tipranavir | HIV-1 Protease | 82 (pM) | [4] |
| Saquinavir | HIV-1 Protease | N/A | [3] |
| Ritonavir | HIV-1 Protease | N/A | [3] |
Note: Ki values are from different studies and may not be directly comparable due to variations in experimental conditions.
A study assessing the thermal stabilization of HIV-1 protease upon inhibitor binding showed that this compound (Ac-PEP) induced a thermal shift (ΔTm) of 6.5 °C. This was compared to clinical inhibitors such as darunavir (DRV, 22.4 °C), atazanavir (ATV, 20.8 °C), saquinavir (SQV, 19.3 °C), ritonavir (RTV, 15.6 °C), and amprenavir (APV, 14.3 °C)[3]. While not a direct measure of inhibitory potency, a higher ΔTm generally correlates with tighter binding.
Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of compounds like this compound against HIV-1 protease using a fluorometric assay. This method is based on the cleavage of a synthetic peptide substrate that releases a fluorescent signal.
Materials:
-
HIV-1 Protease, recombinant
-
Fluorogenic peptide substrate (e.g., based on the HIV-1 gag-pol cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Pepstatin A (as a positive control inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~330/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in Assay Buffer to achieve a range of final assay concentrations.
-
Prepare the HIV-1 Protease solution in Assay Buffer to the desired final concentration.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Inhibitor wells: 10 µL of diluted this compound solution.
-
Inhibitor Control wells: 1 µL of Pepstatin A stock solution and 9 µL of Assay Buffer.
-
Enzyme Control wells (no inhibitor): 10 µL of Assay Buffer.
-
Solvent Control wells (optional): 10 µL of the solvent used for the inhibitor (e.g., DMSO diluted in buffer).
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme pre-incubation.
-
-
Enzyme Addition:
-
Prepare a master mix of the HIV-1 Protease solution.
-
Add 80 µL of the HIV-1 Protease solution to all wells except the substrate control wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a master mix of the fluorogenic substrate.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 1-3 hours, with readings taken at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki value.
-
Caption: Workflow for a fluorometric aspartic protease inhibition assay.
Conclusion
This compound is a well-established reversible, competitive, and tight-binding inhibitor of aspartic proteases. Its high potency, particularly against HIV-1 protease, makes it a valuable tool for research and a reference compound in the development of novel antiretroviral therapies. The experimental data and protocols provided herein offer a guide for its comparative evaluation and application in protease inhibition studies.
References
- 1. Inhibitors of Aspartic Proteases-Acetyl Pepstatin - Creative Peptides [creative-peptides.com]
- 2. rndsystems.com [rndsystems.com]
- 3. INTERACTIONS OF DIFFERENT INHIBITORS WITH ACTIVE-SITE ASPARTYL RESIDUES OF HIV-1 PROTEASE AND POSSIBLE RELEVANCE TO PEPSIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
Safety Operating Guide
Proper Disposal of Acetyl-pepstatin: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Acetyl-pepstatin, a potent aspartic protease inhibitor. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste management regulations.
Safety and Hazard Assessment
Based on available safety data for the closely related compound Pepstatin A, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to handle all laboratory chemicals with care and to consult your institution's specific safety protocols and local regulations before proceeding with any disposal method.
Key Safety and Physical Properties:
| Property | Data | Source |
| GHS Hazard Classification | Not classified as hazardous | [1][2] |
| Primary Irritant Effect | No irritant effect on skin or eyes | |
| Sensitization | No sensitizing effects known | |
| Form | Solid | [3] |
| Solubility | Soluble in 50% acetic acid (5 mg/mL) | [4] |
| Storage Temperature | -20°C | [4][5] |
Step-by-Step Disposal Procedures
The following procedures provide a general guideline for the disposal of this compound. Always prioritize your institution's established waste management policies.
1. Unused or Surplus this compound (Solid Form):
-
Step 1: Institutional Policy Review. Before disposal, consult your institution's chemical hygiene plan and waste disposal guidelines.
-
Step 2: Non-Hazardous Waste Stream. If confirmed by your institution's safety office, dispose of solid this compound as non-hazardous solid chemical waste. This typically involves placing it in a designated, clearly labeled container for non-hazardous solid waste.
-
Step 3: Labeling. Ensure the container is labeled "Non-Hazardous Solid Waste" and includes the chemical name "this compound."
-
Step 4: Collection. Follow your facility's procedure for the collection of non-hazardous chemical waste.
2. Empty this compound Containers:
-
Step 1: Remove Residue. Ensure the container is empty of all visible solid residue.
-
Step 2: Deface Label. Obliterate or remove the original manufacturer's label to prevent misidentification.
-
Step 3: Dispose. Dispose of the empty container in the regular laboratory trash, unless your institution's policy dictates otherwise.
3. Solutions Containing this compound:
-
Step 1: Assess Solution Composition. Determine if any other components in the solution are hazardous. The disposal method will be dictated by the most hazardous component.
-
Step 2: Non-Hazardous Aqueous Solutions. If this compound is dissolved in a non-hazardous aqueous buffer (e.g., PBS), and your local regulations and institutional policies permit, it may be acceptable to dispose of small quantities down the sanitary sewer with copious amounts of water. Always verify this with your environmental health and safety department first.
-
Step 3: Solutions with Hazardous Components. If the solution contains hazardous materials (e.g., organic solvents, other hazardous chemicals), it must be disposed of as hazardous waste. Collect the waste in a properly labeled container for hazardous liquid waste, specifying all components.
-
Step 4: Waste Collection. Follow your institution's procedures for the pickup of hazardous liquid waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific waste disposal policies and local regulations to ensure full compliance and safety.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl-pepstatin
For researchers and scientists engaged in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Acetyl-pepstatin, a potent aspartic protease inhibitor. Adherence to these procedures will help ensure the integrity of your experiments and, most importantly, your personal safety.
Immediate Safety and Handling Precautions
This compound is a white, solid powder. While it is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] The primary risks associated with powdered chemicals are inhalation and inadvertent contact with skin or eyes.
Personal Protective Equipment (PPE):
The following PPE is recommended for handling this compound, particularly when in its powdered form:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile gloves are a suitable choice for handling most chemical powders.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin from accidental spills.
-
Respiratory Protection: When weighing or transferring the powder, especially if there is a risk of dust formation, a dust mask or respirator should be used to prevent inhalation.
Operational Plan: Preparing a Stock Solution
A common procedure in the laboratory is the preparation of a stock solution from a powdered reagent. The following is a step-by-step guide for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., 50% acetic acid, PBS, or DMSO)
-
Analytical balance
-
Fume hood or other ventilated enclosure
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask and pipette
-
Vortex mixer or sonicator
-
Storage vials
Procedure:
-
Preparation: Before starting, ensure you are wearing the appropriate PPE as listed above. All handling of the this compound powder should be conducted in a fume hood or a ventilated enclosure to minimize the risk of inhalation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. To avoid creating dust, handle the powder gently and avoid rapid movements.
-
Solubilization: Transfer the weighed powder to the volumetric flask. Add a small amount of the chosen solvent to the flask. This compound has a solubility of 5 mg/mL in 50% acetic acid and up to 2 mg/ml in PBS. For hydrophobic peptides, dissolving in a small amount of DMSO before diluting with water may be effective.[3]
-
Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilution: Once the powder is completely dissolved, add the remaining solvent to reach the final desired volume.
-
Storage: Aliquot the stock solution into smaller, clearly labeled vials for storage. It is recommended to store the stock solution at -20°C. Stock solutions are generally stable for up to one month at this temperature.
Disposal Plan
Unused this compound and any contaminated materials should be disposed of in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification. In general, solid chemical waste should be collected in a designated, labeled container. Liquid waste, such as the prepared stock solution, should also be collected in a labeled container for chemical waste. Do not pour chemical waste down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 643.81 g/mol | |
| Appearance | White solid powder | |
| Solubility | 5 mg/mL in 50% acetic acid; 2 mg/ml in PBS | |
| Storage Temperature | -20°C | |
| Stock Solution Stability | Up to 1 month at -20°C |
Visualizing the Workflow and Safety Hierarchy
To further clarify the procedures for handling this compound, the following diagrams illustrate the operational workflow and the hierarchy of safety controls.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The hierarchy of controls for mitigating laboratory hazards.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
